Product packaging for Dimethylphenylsilane(Cat. No.:CAS No. 766-77-8)

Dimethylphenylsilane

Cat. No.: B1631080
CAS No.: 766-77-8
M. Wt: 135.26 g/mol
InChI Key: OIKHZBFJHONJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds are molecules that feature a silicon atom bonded to an organic group. They are prized for their thermal stability, chemical inertness, and flexibility, making them valuable in creating advanced materials. Contemporary research leverages these properties for a wide range of applications, from developing robust and biocompatible surfaces for medical devices to their use as essential reagents and catalysts in the synthesis of complex organic molecules. The field is continually evolving, with a growing focus on sustainable synthesis methods and the development of new reactions to expand the toolkit of synthetic chemists.

Historical Context of Organosilane Discovery and Utility

The journey of organosilane chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. This marked the birth of a new class of compounds. However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. Kipping's research on alkyl- and arylsilanes and the initial preparation of silicone oligomers and polymers were monumental. He also coined the term "silicone" in 1904. A further significant leap occurred in the 1940s with the development of the Müller-Rochow direct process, which enabled the large-scale, cost-effective production of organosilanes and silicones, revolutionizing the industry.

Evolution of Organosilane Chemistry as a Research Discipline

From its academic origins in the 19th and early 20th centuries, organosilane chemistry has transformed into a highly applied research discipline. The discovery of practical applications for silicones in the mid-20th century, spurred by research at companies like General Electric, marked a significant turning point. The field has since expanded dramatically, with organosilicon compounds now being indispensable in diverse areas such as electronics, coatings, adhesives, and pharmaceuticals. The continuous development of new synthetic methods and a deeper understanding of the unique reactivity of the silicon-carbon bond drive ongoing innovation in this dynamic area of chemistry.

Significance of Hydrosilanes in Organic Synthesis and Materials Science

Hydrosilanes, which are silicon compounds containing one or more silicon-hydrogen (Si-H) bonds, are of paramount importance in both organic synthesis and materials science. Their ability to participate in a variety of chemical transformations makes them versatile and valuable tools for chemists.

Role of Hydrosilylation in Chemical Transformations

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is typically catalyzed by transition metals, most notably platinum compounds. The reaction is a highly efficient and atom-economical method for creating organosilicon compounds. In organic synthesis, hydrosilylation is used to introduce silyl (B83357) groups into molecules, which can then be further functionalized. It is also a key method for the reduction of various functional groups, including aldehydes, ketones, and esters. In materials science, hydrosilylation is crucial for the curing of silicone polymers, forming the cross-linked networks that give silicone rubbers and resins their characteristic properties.

Organosilanes as Environmentally Preferred Alternatives

There is a growing emphasis on developing more sustainable chemical processes, and organosilanes are playing a role in this "green chemistry" revolution. The use of silicon-based reagents can offer a more environmentally friendly alternative to some traditional organic synthesis methods. Silicon is an abundant element, and many organosilane reagents are relatively inert and safer to handle and store. Furthermore, the development of water-based silane (B1218182) treatments and biodegradable organosilane options is helping to reduce the environmental impact of these compounds. Research is ongoing to design more efficient and catalytic methods using organosilanes to minimize waste and energy consumption.

Definition and Structural Attributes of Dimethylphenylsilane

This compound is an organosilicon compound with the chemical formula C8H12Si. It is characterized by a central silicon atom bonded to two methyl groups, a phenyl group, and a hydrogen atom. This specific arrangement of substituents gives this compound a unique combination of properties that make it a valuable reagent in various chemical applications.

PropertyValue
Molecular FormulaC8H12Si
Molecular Weight136.27 g/mol
AppearanceClear, colorless liquid
Boiling Point157 °C at 744 mmHg
Density0.889 g/mL at 25 °C
Refractive Index1.497 at 20 °C
SolubilityInsoluble in water; soluble in common organic solvents

Data sourced from multiple references.

The presence of the Si-H bond makes this compound a reactive hydrosilane, capable of participating in hydrosilylation and reduction reactions. The methyl and phenyl groups influence its solubility and thermal stability. It is known for its utility in the fluoride (B91410) ion-catalyzed reduction of aldehydes and ketones and in the synthesis of enol ethers.

Chemical Formula and Molecular Structure (C8H12Si)

The chemical formula for this compound is C8H12Si. Its structure consists of a central silicon atom bonded to two methyl (CH3) groups, one phenyl (C6H5) group, and one hydrogen (H) atom. The presence of these specific groups gives the molecule its distinct properties and reactivity.

Interactive Data Table: Chemical Identification of this compound

IdentifierValue
CAS Number 766-77-8
Molecular Formula C8H12Si
Molecular Weight 136.27 g/mol
IUPAC Name dimethyl(phenyl)silane
Synonyms Phenyldimethylsilane
InChI Key ZISUALSZTAEPJH-UHFFFAOYSA-N
SMILES CSiHc1ccccc1

Presence and Influence of Methyl and Phenyl Groups on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of the methyl and phenyl groups attached to the silicon atom. The phenyl group, being more electron-withdrawing than the methyl groups, can stabilize negative charge buildup on the silicon atom during reactions. This effect generally increases the reactivity of the silane towards nucleophiles compared to trialkylsilanes.

Research has shown that the replacement of a methyl group with a phenyl group enhances the reactivity of silanes in nucleophilic interactions. For instance, the reactivity of dichlorosilanes follows the order Ph2SiCl2 > MePhSiCl2 > Me2SiCl2, indicating the activating effect of the phenyl group. In hydride transfer reactions, the reactivity of aryldimethylsilanes is sensitive to substituents on the aromatic ring. The presence of both methyl and phenyl groups creates a balance of steric and electronic properties that allows for its participation in a variety of chemical transformations, such as hydrosilylation and reductions. For example, this compound is used in the hydrosilylation of alkynes, where the selectivity of the reaction can be influenced by the electronic nature of substituents on the phenylacetylene.

The compound's reactivity is also demonstrated in its reactions with strong nucleophiles, which are generally exothermic. Furthermore, this compound can be hydroxylated to form dimethylphenylsilanol (B1584577), showcasing the reactivity of the Si-H bond. It is also a precursor for the formation of phenyldimethylsilyllithium, a useful reagent in organic synthesis.

Research Scope and Objectives of the Review

The primary aim of a scientific review is to provide a clear and comprehensive summary of the current state of research on a specific topic. The objectives are the specific steps taken to achieve this aim.

The overarching aim of a review on this compound would be to consolidate and critically evaluate the existing literature on its synthesis, properties, and applications in organic chemistry.

The objectives of such a review would include:

To conduct a thorough literature search to identify key research papers, patents, and other relevant publications.

To detail the various synthetic routes for preparing this compound.

To systematically present and analyze its physical and chemical properties.

To explore and categorize its diverse applications in organic synthesis, including its role in hydrosilylation, reduction reactions, and as a protecting group.

To discuss the mechanistic aspects of reactions involving this compound.

To identify any existing gaps in the current knowledge and suggest potential directions for future research.

By fulfilling these objectives, a comprehensive review would serve as a valuable resource for researchers in the field of organosilicon chemistry and organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Si B1631080 Dimethylphenylsilane CAS No. 766-77-8

Properties

InChI

InChI=1S/C8H11Si/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHZBFJHONJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871805
Record name Benzene, (dimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-77-8
Record name Benzene, (dimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (dimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (dimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis Methodologies and Precursor Chemistry of Dimethylphenylsilane

Established Synthetic Pathways for Dimethylphenylsilane

The synthesis of this compound is primarily achieved through well-established methods that offer reliable and efficient production of this versatile compound. These pathways are crucial for ensuring a consistent supply for research and industrial applications.

Grignard Reagent-Based Syntheses

The reaction of chlorosilanes with Grignard reagents is a cornerstone for the formation of silicon-carbon bonds and a common method for synthesizing tetraorganosilanes. Grignard reagents, which are organomagnesium halides with the general formula RMgX, are highly reactive and serve as potent nucleophiles. In the context of this compound synthesis, a key reaction involves the interaction of a suitable chlorosilane with phenylmagnesium bromide.

The synthesis of (chloromethyl)this compound (B155712), a related and important building block, provides a well-documented example of a Grignard-based synthesis. In this procedure, chloro(chloromethyl)dimethylsilane (B161097) is reacted with phenylmagnesium bromide. The reaction is typically conducted in a solvent like tetrahydrofuran (B95107) (THF) and can be catalyzed by substances like zinc salts to improve efficiency, especially when dealing with less reactive Grignard reagents. While organolithium reagents can also be used for such substitutions and often react smoothly, their high reactivity can limit functional group compatibility. Grignard reagents, being less reactive, sometimes necessitate more forcing conditions like higher temperatures or longer reaction times, but catalysts can mitigate these requirements.

Table 1: Example of a Grignard Reagent-Based Synthesis

Reactant 1Reactant 2SolventCatalystProductYieldReference
Chloro(chloromethyl)dimethylsilanePhenylmagnesium bromide1,4-Dioxane/THFDichloro(N,N,N',N'-tetramethylethylenediamine)zinc(Chloromethyl)this compound80-81%

Alternative Synthetic Routes and Their Mechanistic Investigations

Beyond the classic Grignard approach, several alternative routes to this compound and related compounds have been developed. These methods often aim to improve selectivity, functional group tolerance, or reaction conditions.

One such alternative involves the palladium-catalyzed silylation of allylic ethers using a disilane, such as 1,2-diphenyltetramethyldisilane, to produce allylic dimethylphenylsilanes. This reaction can be performed at room temperature in water, highlighting a move towards milder and more environmentally benign conditions.

Another area of investigation is the direct coupling of hydrosilanes with various organic molecules. For instance, the platinum-catalyzed coupling of hydrosilanes with iodoalkanes has been demonstrated for the synthesis of alkylsilanes. Mechanistic studies suggest the involvement of radical intermediates in some C-O bond transformations for C-Si bond formation.

Furthermore, nickel-catalyzed three-component coupling reactions of enals, alkynes, and silanes can produce enol silanes. In some cases, using this compound in these reactions can lead to hydrolysis during purification, yielding the corresponding aldehyde directly. Mechanistic insights point towards the involvement of an O-bound nickel enolate intermediate.

Precursors and Building Blocks for this compound Synthesis

The successful synthesis of this compound relies on the availability and reactivity of specific precursor molecules. Chlorosilanes are the most prominent class of precursors, offering a versatile platform for introducing the dimethylphenylsilyl group.

Use of Chlorosilane Derivatives

Chlorosilanes are central to many synthetic strategies for this compound. Dichlorodimethylsilane (B41323) (Me₂SiCl₂) is a common starting material. The stepwise substitution of the chlorine atoms allows for the controlled introduction of different organic groups. For instance, reacting dichlorodimethylsilane first with a phenyl Grignard reagent would yield dimethylphenylchlorosilane, which can then be reduced to give this compound.

The synthesis of related compounds often starts with functionalized chlorosilanes. For example, the synthesis of (chloromethyl)this compound begins with chloro(chloromethyl)dimethylsilane. Another example is the synthesis of (1-chloroethyl)this compound, which starts from (chloromethyl)this compound and involves deprotonation followed by methylation. These derivatives are valuable intermediates for further chemical transformations.

Strategies for Controlled Synthesis and Purification

Achieving high purity in the synthesis of this compound and its derivatives is critical for their subsequent use. Control over the reaction stoichiometry and conditions is paramount to minimize the formation of byproducts. For instance, in Grignard reactions, the order of addition of reagents can influence the outcome. Normal addition (silane to Grignard) is often preferred for complete substitution, while reverse addition (Grignard to silane) can favor partial substitution.

Purification is typically achieved through distillation under reduced pressure. The boiling point of this compound is approximately 157 °C at 744 mmHg. Careful fractional distillation is necessary to separate the desired product from unreacted starting materials, solvents, and byproducts. The purity of the final product is often verified using analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₂Si
Molecular Weight136.27 g/mol
Boiling Point157 °C / 744 mmHg
Density0.889 g/mL at 25 °C
Refractive Indexn20/D 1.497

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organosilicon compounds to minimize environmental impact. These approaches focus on aspects such as atom economy, the use of less hazardous reagents, and energy efficiency.

For the synthesis of silanes, this includes exploring catalytic systems that are more environmentally friendly. For example, the use of earth-abundant metal catalysts, such as those based on iron, is being investigated for dehydrocoupling reactions. The dehydrogenative coupling of hydrosilanes with alcohols or silanols to form Si-O bonds is considered an atom-economical process as the only byproduct is hydrogen gas.

The development of catalytic systems for the selective oxidation of this compound to dimethylphenylsilanol (B1584577) using environmentally benign oxidants like water and oxygen is another area of active research. Gold nanoparticles supported on materials like cobalt ferrite (B1171679) have shown catalytic activity for this transformation under mild conditions.

Furthermore, flow chemistry is emerging as a powerful tool for the green synthesis of organosilanes. Flow microreactor systems allow for precise control over reaction conditions, leading to rapid and efficient reactions, often at ambient temperature. This approach has been successfully used for the silylation of organolithium compounds with hydrosilanes, catalyzed by potassium tert-butoxide, offering an atom-economic route to functionalized organosilanes.

Sustainable Methodologies and Catalytic Systems

The synthesis of this compound is increasingly moving towards sustainable methodologies that prioritize the use of efficient catalytic systems, milder reaction conditions, and reduced environmental impact. Key among these green approaches are catalytic hydrosilylation and dehydrogenative coupling reactions, which offer alternatives to traditional methods that may involve harsher reagents.

Recent research has focused on developing novel catalysts that are not only highly active and selective but also recoverable and reusable. Nanoparticle-based catalysts have shown significant promise. For instance, gold nanoparticles (AuNPs) supported on reduced graphene oxide (rGO) have been utilized for the solventless dehydrogenative coupling of this compound. In one study, this AuNPs/rGO catalyst achieved a 28% conversion of this compound to 1,3-diphenyltetramethyldisiloxane under solvent-free conditions. Another innovative system employs Au NPs deposited on magnetic cobalt ferrite (CoFe₂O₄) for the selective oxidation of this compound to dimethylphenylsilanol. This catalyst is notable for its high performance and ease of recovery using its magnetic properties, demonstrating no significant loss of activity even after 10 reaction cycles.

Transition metal catalysts, including those based on platinum, cobalt, and iron, are also pivotal in sustainable synthesis routes. Platinum catalysts, such as Karstedt's catalyst, are highly effective for the hydrosilylation of various substrates with this compound, proceeding with high conversion rates (over 96%) and excellent regioselectivity. Air- and water-stable cobalt-based catalysts have been developed for the dehydrogenative coupling of silanes with alcohols, which serve as green solvents. While highly effective for other phenylsilanes, tests with this compound indicated that aliphatic substitution on the silane (B1218182) reduces its reactivity under these specific conditions. Furthermore, iron-based systems, such as one using iron pivalate (B1233124) with 1-isocyanoadamantane as a ligand, have been explored for the hydrosilylation of styrene (B11656) with this compound.

The use of water or alcohol as oxidants in the presence of silver-based nanomaterials has also been investigated for the efficient conversion of both aromatic and aliphatic silanes. Cesium fluoride (B91410) (CsF) has been shown to catalyze the hydrosilylation of carbon dioxide with this compound in dimethyl sulfoxide (B87167) (DMSO). These varied catalytic systems highlight a clear trend towards developing more benign and efficient pathways in organosilicon chemistry.

Minimizing Environmental Impact in Synthesis

A primary goal in the modern synthesis of this compound and related compounds is the reduction of environmental impact, a core principle of green chemistry. This involves optimizing production processes to reduce waste, improve energy efficiency, and utilize safer materials.

A key strategy is the move towards solventless, or solvent-free, reaction conditions. The dehydrogenative coupling of this compound catalyzed by AuNPs/rGO to produce disiloxane (B77578) is a prime example of a solventless process, which entirely eliminates waste associated with solvents. When solvents are necessary, the focus shifts to using environmentally benign options. For instance, alcohols are considered green solvents and have been used in the cobalt-catalyzed dehydrogenative coupling of silanes. Similarly, water has been employed as an oxidant in the silver-catalyzed oxidation of hydrosilanes.

Another significant factor in minimizing environmental impact is the development and use of recyclable catalysts. Heterogeneous catalysts, such as gold nanoparticles on a magnetic cobalt ferrite support (Au/CoFe₂O₄), offer a distinct advantage because they can be easily recovered from the reaction mixture and reused multiple times. This was demonstrated in the oxidation of this compound, where the magnetic catalyst was recovered and reused for ten cycles without a significant drop in performance, thereby reducing waste and the need for fresh catalyst.

Process optimization and the choice of reagents also play a crucial role. Catalytic oxidation of hydrosilanes is presented as a green and sustainable alternative to the conventional hydrolysis of chloro- and alkoxy-silanes, which often involve stoichiometric reagents and produce significant salt waste. The use of highly efficient and selective catalysts, such as platinum complexes in hydrosilylation, ensures high conversion of starting materials to the desired product, minimizing byproducts and unreacted starting materials that would otherwise contribute to the waste stream. By focusing on catalyst reusability, benign solvents, and waste-reducing reaction types, the synthesis of this compound can align more closely with the principles of sustainable manufacturing.

Chemical Reactivity and Reaction Mechanisms of Dimethylphenylsilane

Fundamental Reaction Pathways

Hydrosilylation Reactions

Hydrosilylation is a key reaction involving the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon, carbon-oxygen, or carbon-nitrogen double or triple bond. This process is a highly efficient and atom-economical method for creating carbon-silicon bonds, leading to the synthesis of a wide array of organosilicon compounds.

The mechanism of hydrosilylation can vary depending on the catalyst and substrate involved. A widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the Si-H bond of dimethylphenylsilane to a low-valent metal center. The unsaturated substrate then coordinates to the metal complex, followed by insertion into the metal-hydride bond. The final step is a reductive elimination that forms the C-Si bond and regenerates the catalyst. A modified Chalk-Harrod mechanism has also been proposed, where the alkene inserts into the metal-silyl bond instead.

For carbonyl substrates like aldehydes and ketones, several mechanistic pathways have been proposed. With rhenium catalysts, an ionic outer-sphere mechanism may occur. This involves the activation of the silane (B1218182) through coordination to the rhenium center, followed by a nucleophilic attack of the carbonyl oxygen on the silicon atom, leading to the heterolytic cleavage of the Si-H bond. A subsequent hydride transfer from the metal to the carbonyl carbon completes the reaction. In other systems, such as those using silica-immobilized carbonates, a concerted mechanism is suggested where the carbonate activates the silane and surface silanols activate the aldehyde, facilitating hydride transfer.

The hydrosilylation of alkynes can also proceed through various mechanisms. With platinum catalysts, the reaction is thought to involve the formation of metal(oid) clusters that influence the reaction's regioselectivity. Electrochemical methods can generate silyl (B83357) radicals from reagents like PhMe2Si-Bpin, which then add to the alkyne.

Table 1: Mechanistic Pathways in this compound Hydrosilylation

Catalyst TypeSubstrate TypeProposed MechanismKey Intermediates
Transition Metals (e.g., Pt, Rh)Alkenes, AlkynesChalk-Harrod / Modified Chalk-HarrodMetal-hydride-silyl complex, metal-alkenyl-silyl complex
Rhenium ComplexesAldehydes, KetonesIonic Outer-Sphere or η²-Silane Complex Formationη¹ or η²-silane complex, rhenium-hydride complex
Immobilized Carbonates/SilanolsAldehydesConcerted Hydride TransferHydrogen-bonded silane and aldehyde
ElectrochemicalAlkynesRadical AdditionSilyl radical

This table provides a simplified overview of proposed mechanisms. The actual pathway can be influenced by specific ligands, solvents, and reaction conditions.

Chemoselectivity in hydrosilylation refers to the preferential reaction of the Si-H bond with one functional group over another within the same molecule. For instance, a biomimetic caged platinum catalyst has demonstrated high chemoselectivity for the hydrosilylation of an allyl group over a methacrylate (B99206) group in allyl methacrylate when reacted with this compound. This selectivity is attributed to the steric hindrance around the functional groups, with the less hindered site being favored.

Regioselectivity concerns which atom of the unsaturated bond forms a bond with the silicon atom and which with the hydrogen atom. In the hydrosilylation of terminal alkenes, the addition can result in either the linear (anti-Markovnikov) or the branched (Markovnikov) product. With many platinum catalysts, the linear product is typically favored. For example, the hydrosilylation of styrene (B11656) with this compound using a silica-supported Karstedt-type catalyst yields the linear product. Similarly, single-atom platinum catalysts have shown high selectivity for the linear product in the hydrosilylation of various alkenes.

In the case of alkynes, hydrosilylation can yield α- or β-vinylsilanes, with the β-isomer often having (E) or (Z) stereochemistry. The regioselectivity can be influenced by the catalyst system. For example, cobalt complexes with specific ligands have been shown to favor the α-addition product (Markovnikov selectivity) in the hydrosilylation of terminal alkynes with this compound. Gold nanoparticle catalysts have been used for the regioselective hydrosilylation of allenes, with the addition occurring at the more substituted double bond. The electronics of the alkyne can also play a determining role in regioselectivity, particularly with certain platinum cluster catalysts.

Asymmetric hydrosilylation involves the use of a chiral catalyst to achieve enantioselective addition of the Si-H bond to a prochiral substrate, such as a ketone or an imine. This results in the formation of a chiral product with a preference for one enantiomer over the other. The field has seen significant development, moving from chiral bisphosphine ligands to more effective systems.

For the reduction of prochiral ketones, various chiral ligands complexed with metals like rhodium, iridium, and copper have been employed. For example, chiral pyridine-oxazoline based ligands with rhodium catalysts have shown good performance in the hydrosilylation of ketones. Chiral oxazolylferrocene-phosphine ligands complexed with iridium have also been used for the asymmetric hydrosilylation of prochiral ketones with diphenylsilane, showing excellent results for aryl methyl ketones.

The hydrosilylation of imines can also be performed enantioselectively. Camphor-derived catalysts have been applied in the hydrosilylation of imines using this compound as the hydrogen source. Zinc-catalyzed systems with modified diamine ligands have also shown enhanced enantioselectivity in imine hydrosilylation.

Table 2: Examples of Asymmetric Hydrosilylation using this compound and Related Silanes

Substrate TypeCatalyst SystemSilane UsedProduct TypeReported Enantiomeric Excess (ee)
Aryl Alkyl KetonesRhodium / Chiral Bisphosphine LigandsDiphenylsilaneChiral AlcoholsGood to high ee's (62-97%)
Prochiral KetonesIridium / Chiral Oxazolylferrocene-phosphine LigandsDiphenylsilaneChiral AlcoholsHigh for aryl methyl ketones, lower for others
α-Imino EstersZinc / Chiral Diamine LigandsThis compoundChiral α-Amino EstersData not specified
Prochiral AlkenesHomochiral Thiol (Polarity-Reversal Catalyst)TriphenylsilaneChiral AlkanesUp to 95% ee

This table presents selected examples and the reported enantiomeric excesses can vary significantly with the specific substrate and reaction conditions.

Chemo- and Regioselectivity in Hydrosilylation

Dehydrogenative Coupling Reactions

Dehydrogenative coupling is a reaction where a silicon-hydrogen bond reacts with a molecule containing an active hydrogen, such as an alcohol (O-H) or water, resulting in the formation of a new bond (e.g., Si-O) and the liberation of hydrogen gas. This method provides a direct route to silyl ethers and siloxanes.

Disiloxanes, which contain a Si-O-Si linkage, can be formed from this compound through several pathways. One common method is the dehydrogenative homocoupling of this compound in the presence of a catalyst and an oxidant, often water. For example, gold nanoparticles supported on reduced graphene oxide can catalyze the dehydrogenative coupling of this compound to produce 1,3-diphenyltetramethyldisiloxane. The reaction can proceed in the presence of water, which can act as both a solvent and an oxidant.

The mechanism for this transformation can involve the initial hydration of the hydrosilane to a silanol (B1196071) (R3SiOH), followed by the dehydrogenative coupling of the silanol with another molecule of hydrosilane, or the self-condensation of two silanol molecules. In some catalytic systems, the proposed mechanism starts with the oxidative addition of the Si-H bond to the metal catalyst. For gold nanoparticle catalysts, the turnover-limiting step has been suggested to be the cleavage of the O-H bond of water.

Another route to disiloxanes is the dehydrogenative cross-coupling of a hydrosilane with a silanol. Copper-based catalysts, such as Stryker's reagent, have been shown to be effective for the coupling of this compound with silanols to form unsymmetrical disiloxanes.

Table 3: Catalytic Systems for the Formation of Disiloxanes from this compound

Catalyst SystemReactantsProduct
Gold on Carbon (in water)This compound, Water1,3-Diphenyltetramethyldisiloxane
AuNPs/rGOThis compound1,3-Diphenyltetramethyldisiloxane
[(PPh3)CuH]6 (Stryker's Reagent)This compound, Trimethylsilanol1,1,1-Trimethyl-3,3-dimethyl-3-phenyldisiloxane
Manganese Complexes / H2O2This compound, H2O2Dimethylphenylsilanol (B1584577) (intermediate to disiloxane)

This table highlights some of the catalysts and reaction partners used for the synthesis of disiloxanes starting from this compound.

Formation of Disiloxanes

Oxidation Reactions

The oxidation of the silicon-hydride (Si-H) bond in this compound is a key transformation for producing valuable organosilicon compounds, particularly silanols. This can be achieved using various oxidants and catalytic systems, including water, hydrogen peroxide, and oxygen.

The selective oxidation of this compound to dimethylphenylsilanol (PhMe₂SiOH) is a synthetically important reaction, as silanols are crucial building blocks in materials science and medicinal chemistry. A significant challenge in this oxidation is preventing the subsequent condensation of the silanol product to form the corresponding disiloxane (B77578) (PhMe₂Si-O-SiMe₂Ph).

Several catalytic systems have been developed to achieve this selective transformation with high efficiency. Manganese-based catalysts have proven effective. For example, the combination of [MnBr(CO)₅] with water as the oxidant in THF at 50 °C provides a quantitative yield of dimethylphenylsilanol with high selectivity, avoiding siloxane formation. A proposed mechanism involves the initial reaction of the silane with the manganese precatalyst to form a bromosilane (B8379080) and a manganese hydride complex, followed by hydrolysis of the Si-Br bond. Another manganese system, using a Mn(ClO₄)₂·6H₂O and 4,4'-diamino bipyridine ligand with H₂O₂ as the oxidant, also achieves efficient oxidation.

Gold nanoparticles have also been utilized for this purpose. Au nanoparticles deposited on cobalt ferrite (B1171679) (Au/CoFe₂O₄) catalyze the selective oxidation of this compound using water as the oxidant. The reaction's efficiency is highly dependent on the solvent, with acetone (B3395972) showing a 96% conversion in just 10 minutes.

Furthermore, biocatalytic methods have emerged as a powerful tool for this selective oxidation. Engineered cytochrome P450 enzymes can catalyze the aerobic oxidation of this compound to dimethylphenylsilanol. The proposed mechanism involves a hydrogen atom transfer (HAT) from the silane to a high-valent iron-oxene intermediate, followed by a rapid hydroxyl rebound. Unspecific peroxygenases (UPO), such as the recombinant peroxygenase from Agrocybe aegerita (AaeUPO), also efficiently catalyze the hydroxylation of this compound using H₂O₂.

Table 2: Catalytic Systems for Selective Oxidation of this compound to Dimethylphenylsilanol

Catalyst System Oxidant Solvent Conversion/Yield Selectivity Source
[MnBr(CO)₅] H₂O THF >99% Yield >99%
Au/CoFe₂O₄ H₂O Acetone 96% Conversion High
Engineered P450BM3 O₂ --- High TTN High

The reaction of this compound with ozone at low temperatures (e.g., -78 °C) leads to the formation of an unstable intermediate, dimethylphenylsilyl hydrotrioxide (PhMe₂SiOOOH). This species has been characterized spectroscopically, particularly using ¹H NMR, which shows a characteristic signal for the OOOH proton at approximately δ 13.0 ppm.

The formation of the hydrotrioxide is believed to occur through a concerted 1,3-dipolar insertion of ozone into the Si-H bond. Theoretical calculations support this mechanism, indicating a transition state where the terminal oxygen atoms of the ozone molecule are in proximity to the silicon and hydrogen atoms of the Si-H bond.

Dimethylphenylsilyl hydrotrioxide is thermally unstable and decomposes to yield several products, including the corresponding silanol (dimethylphenylsilanol), disiloxane, singlet oxygen (¹O₂), and potentially dihydrogen trioxide (HOOOH). The decomposition pathway and product distribution can be influenced by the solvent. The generation of singlet oxygen from the degradation of triorganosilyl hydrotrioxides has been confirmed and quantified using IR chemiluminescence.

Selective Oxidation to Dimethylphenylsilanol

Silylformylation of Acetylenes

Silylformylation is a reaction in which a hydrosilane and carbon monoxide (CO) add across a carbon-carbon triple bond of an acetylene, resulting in the formation of a β-silylated-α,β-unsaturated aldehyde. this compound can be used as the hydrosilane source in this transformation.

This reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly common. For example, a Rh(I)-catalyzed silylative aminocarbonylation of 2-alkynylanilines, a related transformation, utilized dimethyl(phenyl)silane to afford the desired products with high yields. In some cases, side reactions such as the silylformylation of the alkyne can occur. For instance, when reacting an N-benzyl-substituted 2-alkynylaniline with this compound and CO in the presence of a rhodium catalyst and cinnamoyl chloride, the alkyne silylformylation product was observed in 50% yield.

Mechanistic Investigations and Kinetic Studies

Spectroscopic Monitoring of Reaction Progress (e.g., NMR, GC/MS)

The progress, kinetics, and mechanisms of reactions involving this compound are extensively studied using spectroscopic and chromatographic techniques. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are routinely employed to monitor reaction conversions and determine product selectivity. For example, in the catalytic alcoholysis of this compound, aliquots are taken from the reaction mixture at different time intervals, and the concentrations of the reactant and product (e.g., dimethylphenylethoxysilane) are quantified by GC, often using an internal standard like n-heptane or undecane. This allows for the construction of kinetic curves and the determination of reaction orders and rate constants. Similarly, for oxidation reactions, GC-MS is used to confirm the molecular weight of the products, such as dimethylphenylsilanol, and to quantify conversion.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. ¹H NMR is used to follow the disappearance of the characteristic Si-H proton signal of this compound and the appearance of product signals. For instance, in the catalytic amination of silanes, the reaction crude is analyzed by ¹H NMR to determine yields using an internal standard. ¹³C and ²⁹Si NMR provide further structural confirmation of reactants and products. A notable application is the characterization of the unstable dimethylphenylsilyl hydrotrioxide intermediate formed during ozonation, where low-temperature ¹H, ¹³C, and ²⁹Si NMR were crucial for its identification. In mechanistic studies, NMR can also be used to detect key intermediates or to perform deuterium (B1214612) labeling experiments.

Identification of Reactive Intermediates

The transformation of this compound into various products involves several types of reactive intermediates, depending on the specific reaction pathway. Spectroscopic studies and mechanistic investigations have identified key transient species.

In reactions involving hydride transfer, such as the reduction of carbocations, the formation of a transient silicenium ion (R₃Si⁺) is a proposed key step. This polar mechanism involves the rate-determining formation of this highly reactive cationic silicon species. Alternatively, pathways involving pentacoordinate silicon intermediates are frequently implicated. For instance, in the borane-catalyzed reductive α-silylation of conjugated esters, a pentacoordinate silicon cation intermediate is considered a possible alternative to a free silylium (B1239981) ion. Similarly, during the reduction of carbon dioxide, an anionic pentacoordinate organosilicon species, [Me₂PhSi(OCHO)(Ac)]⁻, has been identified through NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) as the crucial intermediate that facilitates hydride transfer.

In catalytic cycles involving transition metals, the intermediates are often complexes of the metal with the silane. In rhenium-catalyzed hydrosilylations, for example, proposed intermediates include an η²–silane complex and a metal hydride species formed after the cleavage of the Si-H bond. For dehydrocoupling reactions, an activated anionic intermediate, such as a pentacoordinate sigma-complex, is suggested to form through the attack of a hydride ion on the silicon atom. Other documented intermediates include silyl esters and silyl acetals in the reduction of carboxylic acids and hydrotrioxides (R₃SiOOOH) in ozonation reactions.

Kinetic Parameters and Reaction Order Determination

The kinetics of reactions involving this compound have been studied to elucidate mechanisms and determine reaction rates. These studies often reveal how the reaction rate depends on the concentration of reactants and catalysts.

The reaction order provides insight into the molecularity of the rate-determining step. For the coupling reaction of this compound with excess ethanol (B145695) catalyzed by a silver-on-carbon (Ag/C) catalyst, the reaction exhibits zero-order kinetics with respect to both the silane and the alcohol. This suggests that the catalyst surface becomes saturated with both reactants. In contrast, the oxidative addition of this compound to a palladium(0) complex was found to be first-order in silane and 0.5-order in the dimeric palladium catalyst. For the hydrosilylation of benzaldehyde (B42025) catalyzed by a rhenium complex, the reaction can follow first or second-order kinetics depending on the specific conditions.

Kinetic studies also provide crucial data such as rate constants and activation energies. For the silver-catalyzed coupling with ethanol, an apparent activation energy (Ea) of approximately 30 kJ/mol was calculated. The hydride transfer reaction from this compound to the bis(p-anisyl)carbenium ion has a measured second-order rate constant, and kinetic isotope effect (KIE) studies (kH/kD ≈ 1.4-1.5) support a polar mechanism with a rate-determining hydride transfer.

Table 1: Kinetic Parameters for Various Reactions of this compound This table is interactive. Users can sort columns by clicking on the headers.

Reaction Type Catalyst/Reagent Reaction Order Rate Constant (k) / Parameter Activation Energy (Ea) Source(s)
Hydride Transfer to Carbocation Bis(p-anisyl)carbenium ion 2nd order overall k₂(-70°C) = 1.20 L·mol⁻¹·s⁻¹ -
Oxidation MTO / H₂O₂ Pseudo-1st order k₄ = 1.6 x 10⁻³ M⁻¹s⁻¹ -
Alcoholysis (Si-O Coupling) Ag/C Zero-order - ~30 kJ/mol
Alcoholysis (Butanolysis) AuNP-array Pseudo-1st order Rate per surface Au atom calculated -
Oxidative Addition to Pd(0) [(μ-dcpe)Pd]₂ 1st order in silane, 0.5th order in [Pd]₂ - -

Reactivity Modifiers and Influencing Factors

The reactivity and selectivity of this compound are not intrinsic properties but are significantly modulated by the reaction environment and the specific structure of the molecule.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate and outcome of reactions involving this compound. In the palladium nanocluster-catalyzed cross-coupling reaction with iodobenzene, changing the solvent from N,N-dimethylformamide (DMF) to N,N-dimethylacetamide (DMAc) increased the product yield from moderate to 80%. This highlights the crucial role of the solvent in stabilizing catalytic species or intermediates.

However, not all reactions are highly sensitive to the solvent environment. The rate of hydride transfer from this compound to certain carbocations has been found to be almost independent of solvent polarity, with similar rate constants observed in solvents with varying dielectric constants like dichloromethane (B109758) and acetonitrile. In other cases, the solvent can influence the reaction mechanism itself. For the ozonation of silanes, theoretical calculations showed that the geometry of the transition state in acetone was different from that in the gas phase, indicating a direct influence of the solvent's dielectric continuum on the reaction pathway.

Steric and Electronic Effects of Substituents on Silicon

The steric bulk and electronic properties of the substituents attached to the silicon atom are primary determinants of reactivity. The phenyl group in this compound is electron-withdrawing compared to alkyl groups, which influences the properties of the silicon center.

Electronic effects are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the hydride transfer to a carbenium ion, the reaction of para-substituted aryldimethylsilanes gave a Hammett reaction constant (ρ) of -2.46. Similarly, for the platinum-catalyzed hydrosilylation of styrene, a ρ value of -0.50 was obtained. The negative ρ values in both cases indicate that electron-donating groups on the phenyl ring accelerate the reaction by stabilizing the positive charge that develops on or near the silicon atom in the transition state. Conversely, in the oxidative addition to a palladium(0) center, electron-deficient silanes favor the formation of the silyl palladium hydride product.

Steric hindrance also plays a critical role. The phenyl and methyl groups on this compound can impede the approach of nucleophiles or substrates to the silicon center. In the hydrosilylation of vinyl-substituted silsesquioxanes with a series of silanes, the reaction time increased as the steric bulk of the substituents on the silicon atom increased. The stability of silyl ethers to hydrolysis is also a well-known example of steric and electronic control, with bulkier groups generally providing greater stability.

Table 2: Influence of Substituents on the Reactivity of Phenyl-Substituted Silanes This table is interactive. Users can sort columns by clicking on the headers.

Reaction Type Silane Series Trend Observed Controlling Factor Source(s)
Hydride Transfer p-X-C₆H₄SiMe₂H Electron-donating groups accelerate the rate (ρ = -2.46) Electronic
Hydrosilylation p-X-C₆H₄SiMe₂H Electron-donating groups accelerate the rate (ρ = -0.50) Electronic
Oxidative Addition to Pd(0) p-X-C₆H₄SiH₂ Electron-withdrawing groups favor product formation Electronic
Hydrosilylation R₂ViSi-POSS + PhMe₂SiH Reaction time increases with steric bulk of R (R=Me, Ph) Steric
Hydrolysis Stability R₃Si-OR' Stability increases with steric bulk of R (Me < Et < iPr) Steric/Electronic

Influence of pH on Hydrolysis and Condensation

The hydrolysis of the Si-H bond or Si-OR bonds (in derivatives) and subsequent condensation of the resulting silanols are highly sensitive to the pH of the medium. For the hydrolysis of silane coupling agents in general, the reaction rate is at its minimum at a neutral pH of 7. The reaction is catalyzed by both acidic and alkaline conditions. For non-amino silanes, adjusting the pH to a range of 3 to 5 is often recommended to accelerate hydrolysis.

While acid catalysis facilitates the departure of leaving groups through protonation, base catalysis promotes the nucleophilic attack of hydroxide (B78521) ions. The subsequent condensation of silanols (Si-OH) to form siloxane (Si-O-Si) bonds is also pH-dependent, with the rate being significantly promoted at higher pH values.

In the context of biocatalysis, these pH dependencies can be different. The enzymatic hydrolysis of a silyl ether by silicatein was found to have maximum activity in the basic range, around pH 10. Conversely, the same enzyme, when used for condensation reactions, showed the highest product conversion when it was prepared from a buffer at pH 7.

Catalysis in Dimethylphenylsilane Transformations

Transition Metal Catalysis

Transition metal complexes are paramount in activating the Si-H bond of dimethylphenylsilane, thereby promoting its participation in a range of chemical reactions. The unique electronic properties and coordination capabilities of these metals allow for distinct catalytic cycles and reaction outcomes.

Platinum-Group Metal Catalysts (e.g., Pt, Rh, Ir, Pd)

Catalysts based on platinum-group metals are widely recognized for their high activity in hydrosilylation and related transformations involving this compound.

Platinum (Pt): Platinum complexes are benchmark catalysts for hydrosilylation reactions.

Rhodium (Rh): Rhodium(I) complexes have been shown to be effective catalysts for the hydrosilylation of internal alkynes with this compound, yielding (E)-1,2-disubstituted alkenylsilanes. For instance, the reaction of diphenylethyne with this compound in the presence of a rhodium catalyst produces the corresponding alkenylsilane. In 1970, it was reported that Wilkinson's catalyst could catalyze the tandem isomerization–hydrosilylation of cis-2-pentene (B165939) with this compound. More recent research has explored rhodium(I)-catalyzed enantioselective Si–H insertion reactions of α-diazoesters with this compound. These reactions can proceed under mild conditions and provide access to versatile chiral α-silyl esters with high enantioselectivities. For example, the reaction of methyl α-diazophenylacetate with this compound using a [Rh(cod)Cl]2 catalyst resulted in an 86% yield of the Si-H insertion product. Additionally, rhodium-catalyzed hydrosilylation has been used to reduce ketones to protected alcohols in quantitative yields.

Iridium (Ir): Iridium complexes are also active in promoting transformations of this compound. Industrial catalysis often utilizes transition metals like iridium as active centers.

Palladium (Pd): Palladium-based catalysts are also utilized in reactions involving this compound. For instance, supported Pd–Au alloy nanoparticles have been developed for the hydrosilylation of α,β-unsaturated ketones and alkynes.

Interactive Data Table: Platinum-Group Metal Catalyzed Reactions of this compound
Catalyst Type Reaction Substrate Product Key Findings Reference
Rhodium(I) complex Hydrosilylation Internal alkynes (E)-1,2-disubstituted alkenylsilanes Effective for producing alkenylsilanes.
Wilkinson's catalyst Isomerization–hydrosilylation cis-2-pentene Dimethyl(pentyl)(phenyl)silane Tandem reaction is possible.
Rhodium(I)/diene complex Si-H Insertion Methyl α-diazophenylacetate Chiral α-silyl ester High yield (86%) and potential for enantioselectivity.
Rhodium catalyst Hydrosilylation Ketone Protected alcohol Quantitative yield.

Copper-Based Catalysis (e.g., CuO nanoparticles, CuH)

Copper-based catalysts have emerged as cost-effective and efficient alternatives for various transformations of this compound.

Copper(II) Oxide (CuO) Nanoparticles: CuO nanoparticles have demonstrated high efficiency as heterogeneous catalysts in C-arylation reactions. They have also been explored for the hydrosilylation of ketones, with studies indicating their potential as durable and cost-effective catalysts. The high reactivity of CuO nanoparticles is attributed to their large surface area and unique morphologies. These catalysts are easily separable and can be recycled, which is advantageous for industrial applications.

Copper Hydride (CuH): The hexameric copper hydride complex, [(Ph3P)CuH]6, known as Stryker's reagent, has been a significant breakthrough in copper-catalyzed reductions. In the presence of hydrosilanes like this compound, CuH catalysts can effect conjugate reductions of enones, leading to the formation of silyl (B83357) enol ethers. This process involves the in situ formation of the active CuH species, which then participates in the catalytic cycle. The use of hydrosilanes as the terminal reductant allows for milder reaction conditions compared to high-pressure hydrogenation. A polyoxometalate-based metal-organic framework containing copper, HENU-8, was used for the oxidation of this compound, achieving an 89% yield. Control experiments suggested a cooperative catalytic effect between the polyoxometalates and copper atoms.

Interactive Data Table: Copper-Based
Catalyst Reaction Type Substrate Product Yield Key Findings Reference
CuO Nanoparticles Hydrosilylation Ketones Silyl ethers - Efficient, durable, and cost-effective catalyst.
[(Ph3P)CuH]6 Conjugate Reduction Enones Silyl enol ethers Good In situ formation of active CuH catalyst.
HENU-8 Oxidation This compound Dimethylphenylsilanol (B1584577) 89% Cooperative catalysis between POMs and Cu atoms.

Gold Nanoparticle Catalysis (e.g., Au/CoFe2O4, Au/C, Au/rGO)

Gold nanoparticles (AuNPs) have garnered significant interest as catalysts for the selective oxidation and dehydrogenative coupling of this compound.

Au/CoFe2O4: Gold nanoparticles supported on magnetic cobalt ferrite (B1171679) (CoFe2O4) have been synthesized and evaluated for the selective oxidation of this compound to dimethylphenylsilanol. These hybrid materials exhibit high catalytic activity, and the magnetic support allows for easy recovery and reuse of the catalyst for multiple reaction cycles without a significant loss in performance. The Au/CoFe2O4 nanoparticles were shown to be active for at least 10 reaction cycles in the oxidation of this compound.

Au/C: Gold nanoparticles immobilized within graphitized carbon nanofibers have been shown to be effective catalysts for the transformation of this compound to bis(dimethylphenyl)disiloxane with enhanced selectivity.

Au/rGO: Gold nanoparticles supported on reduced graphene oxide (AuNPs/rGO) have been developed as a green catalyst for the solventless hydrosilylation of this compound, leading to the formation of disiloxane (B77578). A study demonstrated that an AuNPs/rGO catalyst achieved 100% conversion of this compound to disiloxane in 3 hours under solventless conditions. Another approach involved decorating poly(p-xylylene) nanotubes with nonagglomerated gold nanoparticles, which showed pronounced catalytic activity in the alcoholysis of this compound.

Interactive Data Table: Gold Nanoparticle Catalyzed Reactions of this compound
Catalyst Reaction Product Conversion/Yield Key Findings Reference
Au/CoFe2O4 Selective Oxidation Dimethylphenylsilanol - High activity, catalyst reusable for 10+ cycles.
Au in GNFs Dehydrogenative Coupling bis(dimethylphenyl)disiloxane - >10-fold enhancement in selectivity.
AuNPs/rGO Solventless Hydrosilylation Disiloxane 100% in 3h Highly active and selective green catalyst.
AuNPs on Poly(p-xylylene) Alcoholysis - Full conversion Excellent reusability (at least 10 cycles).

Cobalt-Based Catalysts

Cobalt-based catalysts are emerging as a sustainable alternative to precious metals for transformations involving this compound. These earth-abundant metal catalysts are capable of mediating a variety of reactions, including hydrosilylation and dehydrogenative coupling.

Research has shown that cobalt(II) complexes can effectively catalyze the hydrosilylation of various ketones with this compound. Furthermore, cobalt-based systems have been developed for the selective synthesis of symmetrical siloxanes from the reaction of silanes with water. A study on the dehydrogenative coupling of this compound with methanol (B129727) using a cobalt-based catalyst indicated that aliphatic substitution on the phenylsilane (B129415) significantly reduces its reactivity.

Interactive Data Table: Cobalt-Based Catalysis of this compound
Catalyst System Reaction Type Substrates Product Key Findings Reference
Cobalt(II) complexes with PNP-type pincer ligands Hydrosilylation Ketones, this compound Silyl ethers/Secondary alcohols High yields, no need for external additives.
NNNHtBu cobalt(II) pincer complex Dehydrogenative Coupling Silanes, Water Symmetrical siloxanes Selective synthesis with H2 as the only byproduct.
Cobalt-based catalyst (cat-1) Dehydrogenative Coupling This compound, Methanol No conversion Aliphatic substitution reduces reactivity.

Molybdenum-Dioxo Catalysis

Dioxomolybdenum complexes, such as [MoO2Cl2], have been identified as effective catalysts for the hydrosilylation of aldehydes and ketones using this compound. These catalysts can afford the corresponding silyl ethers in high yields.

A carbon-supported dioxo-molybdenum catalyst has been reported for the reductive coupling of various carbonyl compounds with this compound to produce symmetric ethers. This heterogeneous catalyst is noted for being air- and moisture-stable, easily separable, and recyclable. The catalytic activity of [MoO2Cl2] was tested with 4-nitrobenzaldehyde (B150856) and this compound, yielding the corresponding silyl ether in 96% yield after 4 hours at 25°C. Molybdenum(VI) dichloride dioxide has also been used for the reduction of imines in the presence of various silanes, including this compound.

Interactive Data Table: Molybdenum-Dioxo Catalyzed Reactions of this compound | Catalyst | Reaction | Substrates | Product | Yield | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | [MoO2Cl2] | Hydrosilylation | 4-nitrobenzaldehyde, this compound | Dimethyl(4-nitrobenzyloxy)phenylsilane | 96% | Highly effective catalyst for aldehydes and ketones. | | | Carbon-supported dioxo-molybdenum | Reductive Coupling | Carbonyl compounds, this compound | Symmetric ethers | - | Air- and moisture-stable, recyclable heterogeneous catalyst. | | | MoO2Cl2 | Reduction of Imines | Imines, this compound | Amines | - | Efficient catalyst for imine reduction. | |

Organocatalysis and Frustrated Lewis Pair (FLP) Systems

In recent years, metal-free catalysis, particularly using organocatalysts and frustrated Lewis pairs (FLPs), has gained prominence for this compound transformations.

FLPs, which consist of a bulky Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can activate small molecules like H2 and silanes. A porous aromatic framework containing phosphonium (B103445) centers has been shown to catalyze the reductive amination of aldehydes using this compound as the hydride source, demonstrating high activity and recyclability. The concept of FLP catalysis has been applied to the hydrosilylation of various substrates. Some rhenium-silane complexes have been shown to act as frustrated Lewis pairs for the catalytic hydrosilylation of aldehydes like benzaldehyde (B42025) with this compound.

Interactive Data Table: FLP-Catalyzed Reactions of this compound
Catalyst System Reaction Type Substrates Product Key Findings Reference
Porous Aromatic Framework (PAF) with phosphonium centers Reductive Amination Aldehydes, Amines, this compound Amines High yields, excellent recyclability.
Rhenium-silane complexes Hydrosilylation Benzaldehyde, this compound Silyl ether Acts as a frustrated Lewis pair.

Heterogeneous vs. Homogeneous Catalysis

The choice between heterogeneous and homogeneous catalysis is pivotal in designing processes for this compound transformations, as each system presents a distinct set of operational characteristics.

Homogeneous and heterogeneous catalysts offer complementary strengths and weaknesses in reactions involving this compound.

Homogeneous Catalysis In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically as a soluble metal complex in a liquid reaction medium. This uniformity allows for a high degree of interaction between the catalyst's active sites and this compound molecules, as every catalyst entity is a potential active site. Consequently, homogeneous systems often exhibit high activity and selectivity under mild reaction conditions. The well-defined nature of the active sites in homogeneous catalysts, which are often single-atom transition metals stabilized by ligands, facilitates mechanistic studies and rational catalyst modification.

However, the principal disadvantage of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products and unreacted starting materials. This separation often requires energy-intensive processes like distillation, which may not be suitable for thermally sensitive catalysts. The challenge of catalyst recovery can lead to product contamination, increased operational costs, and makes recycling the catalyst difficult and expensive.

Heterogeneous Catalysis Conversely, heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture. The primary advantage of this system is the ease of catalyst separation from the product stream, which can often be achieved by simple physical methods like filtration or centrifugation. This facile separation makes heterogeneous catalysts highly recoverable and reusable, a significant benefit for industrial applications.

The main limitations of heterogeneous catalysis often relate to lower activity and selectivity compared to their homogeneous counterparts. Reactions occur only at the surface of the catalyst, and the availability of these active sites can be limited. The rate-limiting step is often the adsorption of reactants onto the catalyst surface. Furthermore, heterogeneous catalysts can have poorly defined active sites, making systematic optimization more challenging than for homogeneous systems.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants in the same phase. Catalyst and reactants in different phases.
Activity/Selectivity Often higher due to well-defined, accessible active sites. Can be lower; active sites are only on the surface.
Reaction Conditions Typically milder temperatures and pressures. Can require harsher conditions, though catalyst stability is often higher.
Catalyst Separation Difficult and often expensive. Simple and inexpensive (e.g., filtration).
Catalyst Recovery Challenging, leading to potential product contamination. Straightforward, facilitating reuse.
Mechanistic Understanding Easier to study due to well-defined active sites. More complex due to surface heterogeneity.

Heterogeneous Catalysts The stability and reusability of heterogeneous catalysts are among their most significant advantages, particularly for industrial processes involving this compound. Metal-Organic Frameworks (MOFs) and supported metal nanoparticles are prominent examples.

For instance, the MOF Cu₃(BTC)₂ has been shown to be an effective and reusable heterogeneous catalyst for the dehydrogenative coupling of this compound with phenol. This catalyst was reused for three consecutive cycles with only a slight decrease in activity. Structural analyses, including powder XRD, EPR, and FT-IR, confirmed that the catalyst's crystalline structure and the copper's oxidation state remained stable throughout the recycling process, with no detectable metal leaching. Similarly, ruthenium nanoparticles supported on γ-Al₂O₃, used for the H/D exchange of this compound, demonstrated high stability and reusability, maintaining high activity after five reaction cycles without needing reactivation. In another study, gold nanoparticles loaded on patchy nonwovens were used for the alcoholysis of this compound, showing full conversion and no loss of activity over ten reaction cycles.

Homogeneous Catalysts The recovery and reuse of homogeneous catalysts remain a significant challenge. Their solubility in the reaction medium makes separation from products difficult, often precluding simple recycling. While techniques exist to "heterogenize" homogeneous catalysts by anchoring them to solid supports, a common drawback is the leaching of the active metal from the support during use, leading to deactivation.

Recent innovations aim to bridge this gap. One approach involves using tunable solvents that allow a reaction to proceed homogeneously, after which a change in conditions (e.g., pressure) induces phase separation for catalyst recovery. Another novel method employs electrochemical recycling, where metallopolymer-functionalized electrodes capture and then release anionic homogeneous catalysts, demonstrating high recovery efficiency for platinum-group metal catalysts used in silane (B1218182) etherification reactions. Despite these advances, the inherent stability and straightforward reusability of solid heterogeneous catalysts often make them the preferred choice for large-scale applications.

Catalyst SystemReaction with this compoundReusability FindingsSource
Cu₃(BTC)₂ (MOF) Dehydrogenative coupling with phenolReused for 3 cycles with slight decay in activity; no significant structural change or leaching.
Ru-bpy@γ-Al₂O₃ H/D exchangeMaintained high activity after the 5th reaction cycle without reactivation.
AuNP-loaded nonwovens AlcoholysisFull conversion over 10 reaction cycles with no gold leaching or decrease in reaction rate.
Rh complexes on imidazolium-substituted phosphine (B1218219) Alkyne HydrosilylationReused for 5 cycles with preservation of high activity and selectivity after separation by filtration.

Advantages and Disadvantages of Each System

Ligand Design and Catalyst Optimization

In homogeneous catalysis involving this compound, the ligands coordinated to the metal center are not mere spectators. They play a crucial role in determining the catalyst's activity, selectivity, and stability.

The synthesis of chiral molecules is a cornerstone of modern chemistry, and enantioselective catalysis provides a powerful means to achieve this. In reactions involving this compound, such as the hydrosilylation of ketones and alkenes, chiral ligands are essential for inducing asymmetry and producing one enantiomer of a product in excess.

A variety of chiral ligand scaffolds have been successfully employed. For example, in the rhodium-catalyzed hydrosilylation of prochiral ketones, pyridine (B92270) thiazolidine (B150603) ligands and bis(oxazolinyl)pyridine (pybox) ligands have proven effective. Similarly, chiral oxazolylferrocene-phosphine ligands complexed with iridium have been used for the asymmetric hydrosilylation of ketones with diphenylsilane, a related organosilane, achieving excellent results for aryl methyl ketones.

In the platinum-catalyzed enantioselective hydrosilylation of alkenylboronates, the choice of a chiral phosphonite ligand was critical. Initial trials with one ligand gave high conversion but modest enantiocontrol. Switching to a less sterically hindered xylyl-substituted phosphonite ligand resulted in a significant increase in enantioselectivity.

Dirhodium catalysts modified with chiral spiro phosphate (B84403) ligands have been developed for the enantioselective insertion of diarylcarbenes into the Si–H bond of this compound. These catalysts can effectively differentiate between the conformations of the carbene intermediate, leading to high enantioselectivity.

Reaction TypeCatalyst/Ligand SystemSubstrate ExampleKey FindingSource
Hydrosilylation of Ketones Rh(I) complex with P,N-planar chiral ligands (L45)AcetophenoneDiarylsilanes provided good enantioselectivity; sterically demanding silanes gave the best results.
Hydrosilylation of Alkenylboronates Pt(dba)₃ with chiral phosphonite ligand (L2)AlkenylboronateUse of a less sterically encumbered phosphonite ligand (L2) increased enantioselectivity significantly.
Carbene Insertion into Si-H bond Dirhodium complex with chiral spiro phosphate ligandsThis compound + diaryl diazomethaneThe chiral catalyst distinguishes conformations of the prochiral carbene, achieving high enantioselectivity.
Aldol Reaction [Au(CNCy)₂]BF₄ with chiral ferrocenylphosphine ligandAldehydes + IsocyanoacetateThe amine group on the ligand was found to be essential for achieving high enantioselectivity.

The electronic properties of a ligand—its ability to donate or withdraw electron density from the metal center—can profoundly influence a catalyst's performance in transformations of this compound. These electronic effects can modulate the metal's reactivity, thereby affecting reaction rates and selectivity.

In gold-catalyzed reactions, it has been observed that catalyst activity can inversely correlate with the Lewis basicity of the phosphine ligand. More electron-withdrawing ligands can lead to a more electrophilic and reactive gold catalyst, though this increased reactivity can sometimes come at the cost of catalyst stability. For instance, in a study of gold-catalyzed hydrosilylation, a reaction with triphenylphosphinegold(I) chloride and this compound led to catalyst decomposition. However, using the more electron-donating tributylphosphine (B147548) as a ligand resulted in the clean formation of the desired product, indicating that electronic tuning is critical for both activity and stability.

The electronic effect of silane substituents themselves has also been investigated. In the oxidative addition of various tertiary silanes to a palladium(0) complex, a crucial step in hydrosilylation, the equilibrium was found to strongly favor products formed from electron-deficient silanes. This suggests that silanes with electron-withdrawing groups are more reactive in this fundamental step.

In some systems, however, the electronic effects of ligands can be less significant than other factors. In a study on alkyl-alkyl cross-coupling using terpyridine-nickel complexes, it was found that electronic factors only moderately influenced reactivity, with steric and solubility factors having a more dramatic effect. Similarly, for palladium single-atom catalysts on a nitrogen-doped carbon support, the electronic properties of the metal center were not significantly modified by the choice of phosphine ligand, as the support itself modulated the electronics. In that case, catalytic performance was governed more by the ligand's steric properties and its deformation energy upon coordination. This highlights that the impact of ligand electronics is context-dependent and must be considered alongside steric effects and the nature of the catalyst support.

Applications in Advanced Materials and Chemical Synthesis

Polymer and Silicone Chemistry

Dimethylphenylsilane is a key ingredient in the production of silicone polymers, contributing to materials with tailored properties for a wide range of applications. Its incorporation into silicone formulations can significantly enhance the performance and durability of the final products.

Silicone Sealants and Adhesives

In the formulation of silicone sealants and adhesives, this compound is utilized to improve adhesion and thermal stability. Sealants and adhesives containing this compound demonstrate enhanced performance under fluctuating temperatures and exposure to moisture, which ensures their longevity and reliability in demanding environments like the construction and automotive industries. The presence of the phenyl group contributes to lower surface energy, which can improve the hydrophobic properties of these materials.

Coatings and Finishes, including Hydrophobic Surfaces

This compound is instrumental in creating durable and hydrophobic (water-repellent) surfaces for coatings and finishes. By modifying the surface characteristics of silicone coatings, it enhances water repellency and stain resistance. This is particularly valuable for automotive finishes and industrial coatings where protecting the surface from environmental factors is critical. The creation of a hydrophobic surface often involves the reaction of chlorosilyl group-containing compounds with an alkylsilane on a substrate. Some advanced coatings even incorporate a self-cleaning function, where photocatalytic materials combined with the hydrophobic surface help to break down dirt and maintain water repellency over time.

Table 1: Impact of this compound on Coating Properties

PropertyEnhancement with this compound
Water Repellency Significantly increased, causing water to bead up and roll off the surface.
Stain Resistance Improved due to the non-stick nature of the hydrophobic surface.
Durability Enhanced resistance to environmental degradation.
Self-Cleaning Can be formulated with photocatalysts for a self-cleaning effect.

Silicone Rubber Compounds

The incorporation of this compound into silicone rubber compounds enhances their mechanical properties. It improves characteristics such as tensile strength and elasticity while maintaining flexibility. This versatility allows for the production of high-performance silicone rubbers used in a variety of applications, from automotive components to medical devices. The addition of different pendant organic groups, like the phenyl group from this compound, to the silicone atoms can significantly alter the properties of the resulting elastomer.

Encapsulation and Potting Compounds

This compound is used in the formulation of encapsulation and potting compounds, which are crucial for protecting sensitive electronic components from moisture, vibration, and other environmental factors. Its low viscosity and excellent adhesion properties make it an effective choice for these applications, ensuring that the protective material fills all voids and bonds well to the components and housing. Silicone-based potting compounds, in general, offer a high degree of elasticity and can withstand high temperatures.

Table 2: Key Properties of Silicone-Based Encapsulants

PropertyDescription
Electrical Insulation Provides excellent dielectric strength to prevent short circuits.
Thermal Stability Protects components from high operating temperatures.
Moisture Resistance Forms a barrier against humidity and liquid water.
Vibration Dampening Absorbs mechanical shock and vibration, protecting delicate parts.
Adhesion Bonds well to a variety of substrates used in electronic assemblies.

Copolymerization and Cross-Linking Agents

This compound can be used in copolymerization processes, where it is combined with other silane (B1218182) monomers to create silicone copolymers with specific, desirable characteristics. This technique allows formulators to fine-tune properties such as mechanical strength and chemical resistance by adjusting the ratio of this compound to other silanes.

Synthesis of Specialty Materials with Tailored Properties

This compound serves as a vital intermediate in the synthesis of more complex silicon-based materials, enabling the development of innovative materials with tailored properties for advanced applications. Its unique structure and reactivity are leveraged in materials science to create specialty chemicals and polymers with specific functionalities. For instance, it is used as a reagent in the synthesis of enol ethers and can act as a catalyst in certain reactions. The ability to precisely control the structure of organosilicon compounds allows for the engineering of novel materials with unique chemical and physical properties.

Synthetic Organic Chemistry

This compound (DMPS) is a versatile reagent in synthetic organic chemistry, participating in a wide range of chemical transformations. Its utility stems from the reactivity of the silicon-hydrogen bond, which can be activated under various conditions to effect reductions, protections, and carbon-carbon bond formations.

Silyl (B83357) groups are extensively used as protecting groups for various functionalities, particularly alcohols, due to their ease of introduction and removal. The dimethylphenylsilyl group, introduced by this compound, offers a moderate level of stability, fitting between the more labile trimethylsilyl (B98337) (TMS) and the more robust tert-butyldimethylsilyl (TBDMS) groups. This allows for selective deprotection in complex syntheses. The stability of silyl ethers is influenced by steric and electronic factors, with acidic hydrolysis stability generally increasing with the steric bulk of the silyl group.

In addition to its role in protection, this compound is instrumental in various synthetic transformations. It can be used in the deprotection of tert-butyl esters, ethers, and carbamates in the presence of a catalytic amount of tris(4-bromophenyl)aminium radical cation, also known as magic blue. This method provides a mild alternative to harsh deprotection conditions.

This compound is a key reagent in the reduction of carbonyl compounds. In combination with an acid or a fluoride (B91410) ion source, it can efficiently reduce aldehydes and ketones to their corresponding alcohols or silyl ethers. The reaction can be catalyzed by various transition metal complexes, such as those of rhenium, which show high activity for the hydrosilylation of aldehydes and ketones. For instance, certain oxo-rhenium complexes can catalyze the hydrosilylation of aldehydes at room temperature.

The reduction of esters to alcohols can also be achieved using this compound. Furthermore, under specific catalytic conditions, amides can be reduced to aldehydes. The chemoselectivity of these reductions is a significant advantage, allowing for the transformation of one functional group in the presence of others.

Table 1: Examples of Reductive Transformations using this compound

SubstrateProductCatalyst/ConditionsReference
AldehydesAlcohols/Silyl EthersRhenium complexes, Fluoride ion
KetonesAlcohols/Silyl EthersRhenium complexes, Fluoride ion
EstersAlcoholsTransition metal catalysts
AmidesAldehydesDiphenylsilane
α,β-Unsaturated CarbonylsSaturated CarbonylsRhodium or copper catalyst

This compound serves as a reagent for the synthesis of enol ethers. Silyl enol ethers are versatile intermediates in organic synthesis, acting as enolate equivalents in various carbon-carbon bond-forming reactions. The formation of silyl enol ethers from ketones or aldehydes can be achieved using this compound in the presence of a suitable catalyst.

In the realm of amide and peptide synthesis, this compound and related hydrosilanes have emerged as effective reagents. They can activate carboxylic acids in situ to form silyl esters, which then readily react with amines to form amide bonds. This method avoids the use of harsh coupling reagents that can lead to racemization of chiral centers, a critical issue in peptide synthesis. The use of silanes for amide bond formation is considered a mild and efficient alternative to traditional methods. While various silanes are employed, the principle of activating the carboxylic acid via a silyl ester intermediate is a common thread.

α-Alkoxysilanes derived from this compound can undergo Current time information in Bangalore, IN., , and Current time information in Bangalore, IN.-Wittig rearrangements. These rearrangements involve the isomerization of ethers to alcohols or carbonyl compounds and are valuable for constructing new carbon-carbon bonds. The type of rearrangement is influenced by the substrate structure and reaction conditions. For instance, methyllithium (B1224462) can promote these rearrangements by either Si/Li exchange or deprotonation alpha to the silicon atom. Fluoride sources like cesium fluoride can also promote -Wittig rearrangements of α-alkoxysilanes, offering a less toxic alternative to methods involving organostannanes. The regioselectivity of these rearrangements can be influenced by substituents on the aromatic ring and the steric bulk of the silyl group.

This compound is a precursor in the synthesis of Silafluofen, a silicon-containing pyrethroid insecticide. The synthesis involves the platinum-catalyzed coupling of a hydrosilane, such as this compound, with an appropriate iodoalkane. This methodology demonstrates the utility of this compound in constructing complex molecules with specific biological activities. The development of such catalytic methods for C-Si bond formation has been a significant advancement in organosilicon chemistry.

Wittig Rearrangements of alpha-Alkoxysilanes

Biomedical and Personal Care Applications

This compound serves as a valuable intermediate and additive in the synthesis of specialized silicone polymers tailored for biomedical and personal care applications. Its incorporation into a silicone matrix can modify the final properties of the material, enhancing performance in a variety of settings.

In the personal care industry, this compound is utilized in the development of silicone-based products. Silicones, in general, are prized in cosmetic and personal care formulations for the unique sensory experience they provide and their versatile performance characteristics. Formulations for hair care, skin care creams, lotions, and color cosmetics often include silicones to impart a smooth, velvety feel, improve spreadability, and form a non-greasy, breathable film.

This compound is used in the synthesis of silicone polymers that are key components in these products. The presence of the phenyl group, contributed by precursors like this compound, can enhance the sensory profile and compatibility of the silicone fluid with other cosmetic ingredients. Phenyl-containing silicones, for instance, are known for providing high gloss and a silky, soft feel without being overly greasy. The incorporation of this compound into silicone formulations allows manufacturers to customize the physical and chemical properties of the final materials to meet specific product requirements.

Table 1: Role of Silicones Derived from this compound in Personal Care

Product Category Function of Silicone Additive Desired Property
Hair Care (e.g., conditioners, serums) Provides a smooth coating on the hair shaft, reduces tackiness. Enhanced shine, soft feel, improved comb-through.
Skin Care (e.g., creams, lotions) Improves spreadability, forms a breathable barrier, enhances skin feel. Smooth application, moisture retention, velvety texture.

The compound is employed in the formulation of high-performance silicone rubber compounds which are, in turn, used to manufacture a range of materials for medical applications. The inclusion of this compound in the formulation process can significantly enhance the mechanical properties of the resulting silicone rubber, such as its tensile strength and elasticity, while preserving its inherent flexibility.

These enhanced silicone rubbers are suitable for various medical components where durability and reliability are critical. While this compound itself is not for direct medical or therapeutic use, its role as a precursor is vital for creating the high-purity, resilient silicone elastomers required in the medical materials industry. General-purpose dimethyl silicone fluids, which can be produced from silane precursors, are also noted for their use in medical and health services, partly because they are not decomposed by body fluids.

In the field of dentistry, the durability of resin composites is paramount. These materials consist of an organic polymer matrix and an inorganic filler, and the bond between these two phases is critical for the longevity of a restoration. This bond is typically mediated by a silane coupling agent. The most common silane, 3-methacryloxypropyltrimethoxysilane (MPTMS), facilitates a chemical link between the filler surface and the polymerizing resin matrix.

A significant challenge for dental composites is the degradation of this bond over time in the moist oral environment. Research has focused on improving the quality and durability of the filler/matrix interface by using more hydrophobic silane coupling agents. The introduction of hydrophobic groups is expected to reduce water uptake and enhance durability.

Studies have specifically investigated the use of novel silane coupling agents containing a hydrophobic phenyl group. In one study, a synthesized silane with a phenyl group, 3-(3-methoxy-4-methacryloyloxyphenyl)propyltrimethoxysilane (p-MBS), was used to treat the filler particles. The resulting dental composite demonstrated significantly lower wear compared to composites made with the standard MPTMS. This improvement was attributed to the phenyl-containing silane forming a highly hydrophobic layer on the filler surface, which showed an excellent affinity for the resin base. While research focuses on functionalized phenyl silanes that can co-polymerize with the resin, these findings underscore the value of the phenyl group—a key structural feature of this compound—in creating more water-resistant and durable interfaces in dental materials.

Table 2: Research Findings on Phenyl-Containing Silanes in Dental Composites

Phenyl-Silane Investigated Application Key Finding Attributed Reason
3-(3-methoxy-4-methacryloyloxyphenyl)propyltrimethoxysilane (p-MBS) Filler treatment for experimental dental composites. Significantly lower wear resistance compared to standard silane (MPTMS). The silane formed a highly hydrophobic coupling layer on the filler surface with excellent resin affinity.

Medical Devices

Electronic Materials and Microelectronics

This compound is a key compound in the synthesis of specialized silicone materials essential for the electronics industry. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability, mechanical strength, and dielectric properties.

The electronics industry relies on silicone materials for a wide range of applications, from adhesives and sealants to high-performance insulating materials. this compound is used as an intermediate in the formulation of these silicones. Its incorporation is particularly valuable for producing encapsulation and potting compounds. These compounds are critical for protecting sensitive electronic components from moisture, dust, and physical shock.

The phenyl group in the silicone structure, derived from this compound, contributes to improved thermal stability, allowing the materials to withstand higher operating temperatures without significant degradation. Furthermore, these specialized silicones possess excellent electrical insulating properties, making them ideal for use as dielectric films and encapsulants that prevent short circuits and ensure reliable performance of electronic devices. The ability to customize the properties of silicone materials by adjusting the concentration of precursors like this compound allows formulators to meet the stringent requirements of diverse electronic applications.

This compound is explicitly identified as a precursor used in plasma deposition processes that are monitored by optical emission spectroscopy (OES). Plasma-enhanced chemical vapor deposition (PECVD) is a technique used to create thin, high-performance films on various substrates. In this process, a precursor gas is introduced into a vacuum chamber and energized into a plasma state, causing chemical reactions that lead to the deposition of a thin film.

This compound serves as the source material, or precursor, for depositing silicon-containing films, such as silicon carbide (SiC) or silicon carbonitride (SiCN). Optical Emission Spectroscopy is an in-situ diagnostic tool used during the deposition. As the this compound molecules break apart in the plasma, the excited atomic and molecular fragments emit light at specific wavelengths. OES captures and analyzes this light, allowing researchers and engineers to identify the chemical species present in the plasma and monitor the deposition process in real-time, ensuring the quality and desired composition of the resulting film.

Silicone Materials in Electronics

Emerging Applications and Future Directions of this compound

This compound is at the forefront of innovative research, with its unique properties being harnessed for the development of next-generation materials and sustainable chemical processes. The compound's reactivity and thermal stability make it a key component in smart materials, hydrogen storage solutions, and the upcycling of plastic waste.

Smart Materials Development

The integration of smart technologies into materials is a significant trend across various industries. this compound is proving to be a valuable compound in the creation of silicone-based smart materials that can respond to external environmental stimuli. These materials are engineered to change their properties, such as shape or color, when subjected to triggers like heat or mechanical stress.

The development of smart materials often involves the use of metal-organic frameworks (MOFs). The dehydrogenative coupling of this compound with other molecules, a reaction that can be catalyzed by MOFs, is a key process in creating nitrogen-functionalized molecules used in smart optoelectronic devices and energy-harvesting functional materials. The unique properties of this compound, including its thermal stability and reactivity, allow for the customization of silicone products to meet specific requirements for these advanced applications.

Key Properties of this compound in Smart Materials:

PropertyContribution to Smart Materials
Reactivity Enables coupling with other organic compounds and silanes to form responsive polymer networks.
Thermal Stability Ensures the material can withstand temperature changes, a common stimulus for shape-memory effects.
Customizable Properties Allows for the fine-tuning of material characteristics by adjusting its concentration in formulations.

Hydrogen Generation Systems

This compound is a promising candidate for chemical hydrogen storage, a critical component of a future hydrogen-based economy. The compound can release hydrogen gas through reactions like hydrolysis and alcoholysis, which are thermodynamically favorable processes. These reactions, however, require catalysts to proceed at a practical rate.

Recent research has focused on developing efficient catalysts for hydrogen production from organosilanes like this compound. One notable advancement is the use of gold nanoparticles supported on hydroxyapatite. This catalyst system has demonstrated high efficiency in converting this compound to its corresponding silanol (B1196071) at room temperature, releasing an equimolar amount of hydrogen gas in the process. A key advantage of this system is the ability to start and stop hydrogen production by simply adding or removing the catalyst through filtration.

Another approach involves the dehydrogenative coupling of hydrosilanes with alcohols. Ruthenium and iridium complexes have been shown to be effective catalysts for this reaction, allowing for hydrogen production at low temperatures with high rates.

Performance of Catalysts in Hydrogen Generation from this compound:

Catalyst SystemReaction ConditionsConversion/YieldKey Findings
Gold nanoparticles on hydroxyapatiteRoom temperature, aerobic conditions99% conversion in 9 minRecyclable catalyst, on/off control of H₂ production.
[Ru(p-cym)(Cl)₂(NHC)]30 °C, with alcohol as solventGood yieldsEfficient for primary, secondary, and tertiary silanes.
Iridium complexes0-30 °C, with methanol (B129727)Quantitative yieldsLow activation energy (15.3 kcal/mol), stable for up to 10 cycles.
Molecular cobalt-based catalystsRoom temperature, aerobic conditionsComplete conversion in 1h (with phenylsilane)One-pot reaction for producing alkoxysilanes and hydrogen.

The hydrogen storage capacity of systems using this compound and an alcohol like methanol is around 1.2 wt % of H₂. While this is lower than some other liquid organic hydrogen carriers (LOHCs), the versatility of using different hydrosilanes can increase this capacity.

Upcycling of Polyesters

The chemical recycling of plastic waste into valuable materials, known as upcycling, is a critical area of sustainability research. This compound is being investigated for its role in the degradation and transformation of polyesters, a common type of plastic.

One innovative approach involves the use of supported gold nanoparticles to catalyze the silylation of esters and ethers by disilanes. This reaction can be applied to the upcycling of polyesters, where the degradation of the polymer and the synthesis of valuable organosilanes occur simultaneously. Mechanistic studies suggest that this process involves the generation of alkyl radicals and the cooperation of gold with an acid-base pair on the support material to break the stable C(sp3)-O bonds in the polyester.

This catalytic upcycling of polyesters into useful chemical building blocks represents a significant step towards a circular economy for plastics. While still in development, these methods offer a promising alternative to traditional recycling and disposal of plastic waste.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of dimethylphenylsilane. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of atoms can be obtained.

¹H NMR for Proton Environments and Reaction Monitoring

Proton (¹H) NMR spectroscopy of this compound provides distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the range of δ 7.2-7.6 ppm. The methyl protons attached to the silicon atom characteristically present as a singlet at approximately δ 0.3-0.6 ppm. The distinct chemical shift of the Si-H proton, often observed as a heptet around 4.43 ppm, is a key diagnostic feature.

¹H NMR is also a powerful tool for monitoring the progress of reactions involving this compound. For instance, in hydrosilylation reactions, the disappearance of the Si-H proton signal and the appearance of new signals corresponding to the product can be tracked over time to determine reaction kinetics and completion. The integration of the proton signals allows for the quantification of reactants and products, often using an internal standard for accuracy.

A representative ¹H NMR data set for this compound is presented below:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.52-7.57m2HAromatic (ortho)
7.35-7.44m3HAromatic (meta, para)
4.43heptet1HSi-H
0.42s6HSi-(CH₃)₂

Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent and concentration.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The aromatic carbons of the phenyl group resonate in the downfield region, typically between δ 127 and 139 ppm. The methyl carbons attached to the silicon atom appear significantly upfield, usually at a chemical shift of around -2 to -4 ppm. This upfield shift is characteristic of carbons bonded to silicon.

The ¹³C NMR spectrum is invaluable for confirming the carbon skeleton and for identifying any changes to it during chemical reactions.

A typical ¹³C NMR data table for this compound is as follows:

Chemical Shift (ppm)Assignment
138.5Aromatic (ipso-C)
133.5Aromatic (CH)
129.1Aromatic (CH)
127.9Aromatic (CH)
-3.3Si-CH₃

Note: The specific chemical shifts can be influenced by the solvent and other experimental conditions.

²⁹Si NMR for Silicon Atom Environments

Silicon-29 (²⁹Si) NMR spectroscopy provides direct insight into the chemical environment of the silicon atom. For this compound, the ²⁹Si NMR spectrum typically shows a single resonance, confirming the presence of one type of silicon environment. The chemical shift for the silicon atom in this compound is generally observed in the range of δ -17 to -18 ppm. In some derivatives, this can shift to around -7.5 ppm. This technique is particularly sensitive to the substituents attached to the silicon atom, making it an excellent tool for studying substitution reactions at the silicon center. For example, the formation of a new Si-C or Si-O bond will result in a significant change in the ²⁹Si chemical shift.

2D NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to further elucidate the complex structure of this compound and its derivatives.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound derivatives, COSY spectra can confirm the connectivity of protons within alkyl chains or substituted aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and likewise for the aromatic protons and their corresponding carbons. This provides unambiguous assignment of proton and carbon signals.

These 2D NMR methods are particularly useful for the structural determination of more complex molecules derived from this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns under ionization.

Electron Ionization Mass Spectra (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), this compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of this compound typically shows a prominent molecular ion peak at an m/z corresponding to its molecular weight (136 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways involve the loss of a methyl group ([M-15]⁺), resulting in an ion at m/z 121, which is often the base peak. Another significant fragment can be observed at m/z 135, corresponding to the loss of a single hydrogen atom ([M-1]⁺). Further fragmentation can lead to the formation of other characteristic ions. The study of these fragmentation patterns helps to confirm the identity of the compound.

A representative EI-MS data table for this compound is provided below:

m/zRelative Intensity (%)Possible Fragment
13646.20 - 50.95[C₈H₁₂Si]⁺ (Molecular Ion)
13526.60 - 29.60[C₈H₁₁Si]⁺
12199.99[C₇H₉Si]⁺ (Base Peak)
5833.31 - 60.10[C₂H₆Si]⁺
4316.70 - 30.50[CH₃Si]⁺

Note: The relative intensities of the peaks can vary depending on the instrument and experimental conditions.

MALDI-TOF Mass Spectrometry

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing information about its functional groups and structure.

Fourier Transform Infrared (FTIR) spectroscopy is a modern method of IR spectroscopy where an interferometer is used to acquire the spectrum. This technique offers significant advantages over older dispersive instruments.

The FTIR spectrum of this compound has been recorded and is available in spectral libraries, such as the Aldrich Collection of FT-IR Spectra. These reference spectra are essential for the identification and quality control of the compound. For example, in studies involving reactions where this compound is a reactant, such as the hydrosilylation of alkynes catalyzed by rhodium complexes, FTIR is used to monitor the progress of the reaction and characterize the products.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal or no preparation. An IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.

ATR-IR spectroscopy has been employed to characterize this compound and its reaction products. For instance, in the study of reactions involving the reduction of aldehydes, the evolution of the reaction medium containing this compound can be monitored in real-time using ATR-FTIR. The technique provides valuable kinetic and mechanistic information. Specific vibrational bands observed in the ATR-IR spectrum, such as the C-H stretching of the phenyl group, can be assigned.

A table of selected ATR-IR spectral data for a product derived from a reaction involving a related compound, (chloromethyl)this compound (B155712), is provided below.

Wavenumber (cm⁻¹)DescriptionIntensity
3069C-H stretch (aromatic)vw
2957C-H stretch (aliphatic)w
2873C-H stretch (aliphatic)w

Table 2: ATR-IR Data for a (chloromethyl)this compound derivative. (vw = very weak, w = weak)

Vapor phase IR spectroscopy measures the infrared spectrum of a substance in the gaseous state. In the gas phase, molecules are free to rotate, which can lead to the observation of fine rotational-vibrational structures in the spectrum. This can provide more detailed structural information compared to condensed phase spectra.

The vapor phase IR spectrum of this compound has been documented. These spectra are typically measured using a gas cell with a long path length to compensate for the low concentration of the sample in the gas phase. Differences between vapor phase and condensed phase spectra can arise from intermolecular interactions present in the liquid or solid state.

The NIST Chemistry WebBook provides access to the vapor phase IR spectrum of this compound, which was measured on a dispersive instrument. It is noted that these spectra may differ in detail from those obtained using modern FTIR instruments.

ATR-IR Spectroscopy

Other Analytical Techniques

Beyond primary spectroscopic methods, a suite of other analytical techniques provides deeper insights into the elemental composition, structure, and morphology of this compound and its related reaction products and catalysts.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a sample. This is crucial for verifying the purity and empirical formula of newly synthesized compounds derived from this compound. The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting gaseous products (like carbon dioxide and water) are collected and measured to calculate the percentage of each element.

In the study of complex catalytic systems involving this compound, elemental analysis provides confirmation that the synthesized catalyst possesses the expected composition. For instance, in the synthesis of a biomimetic caged platinum catalyst (COP1-T-Pt) which utilizes this compound as a reducing agent, elemental analysis was performed to validate its composition. Similarly, various palladium complexes prepared for carbon dioxide hydrosilylation, a reaction in which this compound can be a reactant, are routinely characterized by elemental analysis to confirm their structure and purity.

The table below presents research findings from the elemental analysis of compounds synthesized in reactions involving this compound.

Compound/ComplexElementCalculated (%)Found (%)
COP1-T-Pt with 5% H₂O C69.5869.39
H6.556.53
C₄₂H₆₀N₄P₂Pd C63.9164.28
H7.667.75
N7.107.24

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides detailed information on the atomic arrangement, crystal phase, and preferred orientation of crystalline samples. In the context of this compound chemistry, XRD is not typically applied to the liquid silane (B1218182) itself but is essential for characterizing solid catalysts or crystalline products resulting from its reactions.

For example, in studies on the oxidation or hydrosilylation of this compound, the catalysts employed, such as copper oxide (CuO) nanoparticles or copper-containing metal-organic frameworks (MOFs), are thoroughly analyzed using XRD. The analysis confirms the phase purity and crystalline structure of the catalyst, which is vital for understanding its activity and stability.

The general procedure involves mounting a suitable crystal or a powdered sample on a diffractometer. The sample is then irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation). As the X-rays interact with the sample, they are diffracted by the crystalline lattice, producing a unique diffraction pattern of peaks at specific angles. This pattern serves as a fingerprint for the crystalline material, allowing for its identification and structural elucidation.

The table below summarizes typical experimental parameters for XRD analysis of catalysts used in this compound reactions.

ParameterDescription
Instrument Bruker D8 Advance or Apex-II CCD Diffractometer
Radiation Source Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)
Sample Preparation A suitable single crystal is selected or a solid sample is ground to a fine powder.
Temperature Measurements can be performed at room temperature (296.15 K) or cryogenic temperatures (120-170 K).
Data Analysis Software such as SHELXT is used to solve and refine the crystal structure from the diffraction data.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's topography. It is particularly valuable for visualizing the morphology, size, and dispersion of catalyst particles used in reactions involving this compound.

In catalysis research, the physical form of the catalyst significantly impacts its performance. SEM is used to examine catalysts like CuO nanoparticles or gold nanoparticles supported on reduced graphene oxide (AuNPs/rGO) that are active in the hydrosilylation or dehydrogenative coupling of this compound. The images obtained reveal the shape and size distribution of the nanoparticles, providing insights into how these features relate to catalytic activity. For instance, SEM images of Ni(II)-Carboxylate MOFs used for alkene hydrosilylation were taken using a Zeiss Merlin Microscope operated at 2 kV with an Inlens secondary electron detector to characterize their morphology.

When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the sample's surface, confirming the distribution of different elements within the catalyst structure.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface.

In the context of this compound reactions, XPS is primarily used to analyze the surfaces of catalysts or materials that have been modified with silanes. For example, it can be used to probe the oxidation state of metal centers in a catalyst, which is crucial for understanding the reaction mechanism. In one study, XPS was used to analyze a fumed silica-supported platinum complex catalyst, confirming the chemical state of the platinum.

The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is unique to each element and its chemical state. For instance, analysis of PEI-silica nanoparticles showed peaks for Si 2p and Si 2s at binding energies of approximately 103 eV and 153 eV, respectively, confirming the presence of silicon on the surface.

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, available as ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), is a powerful technique for determining the elemental composition of a sample, particularly for trace metals. It is known for its high sensitivity and precision.

In research involving this compound, ICP analysis is frequently employed to quantify the exact amount of metal in a synthesized catalyst. This is critical for calculating catalyst loading and turnover frequencies accurately. For instance, when preparing a caged platinum catalyst (COP1-T-Pt) where this compound was used as a reductant, ICP-OES was used to verify the platinum content. The analysis showed excellent agreement between the expected and experimentally determined concentrations.

The method involves introducing a liquid sample into a high-temperature argon plasma (6,000 to 8,000 °C), which atomizes and ionizes the elements. The excited ions then emit light at characteristic wavelengths (in ICP-OES) or are separated by their mass-to-charge ratio (in ICP-MS), allowing for their identification and quantification.

The table below shows a comparison of expected versus measured elemental content in a catalyst used in a reaction with this compound, as determined by ICP-OES.

CatalystElementExpected Concentration (mg/ml)Experimental Concentration (mg/ml)
COP1-T-Pt Platinum (Pt)0.1170.120

Theoretical and Computational Studies of Dimethylphenylsilane

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, have been instrumental in elucidating the behavior of dimethylphenylsilane. These calculations can predict a wide range of molecular properties, including geometries, energies, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a particularly popular and versatile computational method for studying organosilicon compounds, including this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. These calculations have been used to investigate various aspects of this compound's chemistry, from its ground-state properties to its fragmentation pathways.

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed in these studies, often paired with basis sets like 6-311++G(d,p) to provide a robust theoretical framework.

A fundamental step in computational chemistry is geometry optimization, which aims to find the lowest energy arrangement of atoms in a molecule. For this compound, Density Functional Theory (DFT) calculations are employed to determine its most stable three-dimensional structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. These calculations confirm the local energy minima on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound (Example Data)

ParameterValue (Example)
Si-C(phenyl) bond length1.86 Å
Si-C(methyl) bond length1.88 Å
Si-H bond length1.49 Å
C-Si-C bond angle109.5°
H-Si-C bond angle109.5°

Note: The values in this table are illustrative examples and would be determined by specific DFT calculations.

DFT calculations have been instrumental in unraveling the complex dissociation mechanisms of this compound molecular cations, particularly following electron ionization. Studies have focused on understanding the fragmentation patterns observed in mass spectrometry experiments. A key finding is that the loss of a benzene (B151609) molecule is a noticeable dissociation pathway for the this compound molecular ion.

Theoretical investigations, often performed at the B3LYP/6-311++G(d,p) level of theory, explore various isomerization and dissociation channels. These calculations help to propose and validate reaction mechanisms by determining the energies of intermediates and transition states involved in the fragmentation process. For instance, the dissociation can proceed through different pathways depending on the energy of the system.

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. For this compound, analyzing the PES using DFT calculations provides deep insights into its reactivity and the pathways of its chemical reactions. By mapping the PES, researchers can identify stable isomers (energy minima), transition states (saddle points), and the energy barriers that separate them.

This analysis is crucial for understanding reaction mechanisms, such as dissociation, by revealing the lowest energy paths connecting reactants to products. The study of the PES helps to explain why certain fragmentation pathways are favored over others under specific conditions.

Bond dissociation enthalpy (BDE) is a critical parameter that quantifies the energy required to break a specific bond homolytically. DFT calculations are a reliable method for predicting the BDE values of various bonds within the this compound molecule. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

For this compound, the BDE of the Si-H bond is of particular interest as it relates to its reactivity in processes like hydrosilylation and oxidation. Computational studies have shown that the Si-H bond has a lower BDE compared to the C-H bonds of the methyl groups, which explains the high chemoselectivity observed in certain reactions where the Si-H bond is preferentially cleaved.

Table 2: Calculated Bond Dissociation Enthalpies (BDE) for this compound (Illustrative Values)

BondBDE (kcal/mol) - Example
Si-H88
Si-C(phenyl)95
Si-C(methyl)92
C-H (methyl)100

Note: These are representative values. Actual calculated BDEs can vary with the level of theory.

Analysis of Potential Energy Surfaces

RRKM Model Calculations for Reaction Kinetics

To understand the kinetics of the dissociation of this compound, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed. This statistical theory is used to calculate the rate constants of unimolecular reactions based on the properties of the potential energy surface, which are often obtained from DFT calculations.

RRKM theory assumes that energy is rapidly redistributed among all the vibrational modes of the energized molecule before dissociation occurs. By applying this model, researchers can predict how the dissociation rates of this compound ions vary with internal energy. These theoretical kinetics results can then be compared with experimental data from techniques like mass spectrometry to validate the proposed dissociation mechanisms. The calculations can predict, for example, that different dissociation pathways will dominate at low versus high energies.

Ab Initio Calculations

Ab initio calculations, which are based on quantum mechanics principles without reliance on empirical parameters, have been employed to elucidate the fundamental electronic structure and properties of this compound. These studies have provided valuable data on ionization processes, fragmentation pathways, and spectroscopic parameters.

One area of focus has been the study of its behavior upon electron impact ionization. Researchers have used ab initio and Density Functional Theory (DFT) methods to calculate the fragmentation energy of the molecule. For instance, the ionization energy of this compound has been experimentally determined and compared with theoretical calculations. Studies have calculated the appearance energies for various ionic fragments, and these theoretical predictions have shown good correlation with fragmentation products identified experimentally through mass spectrometry.

Furthermore, ab initio calculations have been used to support findings on the gas-phase acidities of aryldimethylsilanes. Theoretical calculations of stabilization energies and optimized geometrical features have corroborated experimental evidence suggesting that π-delocalization plays a minimal role in the stabilization of the corresponding silyl (B83357) anion, in contrast to its carbon analogs.

Quantum chemical calculations have also been applied to predict spectroscopic properties. The gauge-including atomic orbitals (GIAO) method, an ab initio approach, has been used to compute the ²⁹Si NMR chemical shifts for various silicon-containing structures, which aids in the assignment of signals in experimentally obtained spectra.

Interactive Table 1: Calculated vs. Experimental Energies for this compound

ParameterCalculated ValueExperimental ValueMethod/Level of Theory
Ionization Energy-9.04 ± 0.06 eV-
Gas-Phase Acidity (ΔG°acid)-370.5 kcal mol⁻¹FT-ICR Mass Spectrometry

Molecular Dynamics Simulations (Potential for Future Research)

While ab initio and DFT calculations provide insights into static properties and reaction pathways, Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecular systems over time. For this compound, MD simulations represent a significant area for future research, with the potential to unravel complex processes that are difficult to explore through other methods.

Future MD studies could focus on several key areas:

Reaction Dynamics: MD simulations can model the time-resolved evolution of chemical reactions involving this compound, such as its catalytic hydrosilylation or oxidation. This would allow for the observation of transient intermediates and the influence of solvent dynamics on reaction kinetics, providing a more complete picture than static calculations of reaction coordinates alone.

Interactions with Catalysts and Surfaces: The dynamic interaction of this compound with catalyst surfaces, such as gold nanoparticles or enzyme active sites, could be simulated. This would provide atomic-level details on how the molecule adsorbs, orients, and activates on the catalyst, aiding in the design of more efficient and selective catalytic systems.

Material Properties: For materials incorporating this compound units, such as silicone polymers, MD simulations could predict bulk properties. This includes mechanical characteristics, thermal stability, and transport properties, which are crucial for the development of novel materials with tailored functionalities.

The advancement of high-performance computing and the development of more accurate force fields will continue to expand the scope and predictive power of MD simulations, making them an increasingly valuable tool for investigating the complex chemical and physical behavior of this compound and related compounds.

Computational Insights into Reactivity and Selectivity

Computational methods, particularly DFT, have been instrumental in understanding the factors that govern the reactivity and selectivity of this compound in various chemical transformations.

Computational chemists have mapped the potential energy surfaces for several reactions involving this compound, identifying key intermediates and the transition states that connect them. This provides a detailed, step-by-step view of the reaction mechanism.

For example, in the enzymatic oxidation of this compound by a cytochrome P450 monooxygenase, DFT calculations revealed a mechanism involving hydrogen atom transfer (HAT) from the silane (B1218182) to an iron(IV)-oxo intermediate. This step, which is the rate-limiting step with a calculated free energy barrier (ΔG‡) of 18.1 kcal·mol⁻¹, generates a silyl radical intermediate that then undergoes a nearly barrierless hydroxyl rebound to form the final silanol (B1196071) product.

In the N-heterocyclic carbene (NHC)-catalyzed reduction of carbon dioxide, DFT calculations showed that the reaction with this compound proceeds through the formation of a formoxysilane intermediate. The calculations identified the transition state for the hydride transfer from the silane to the NHC-CO₂ adduct, elucidating the reaction pathway.

Similarly, the mechanism of methanolysis of this compound catalyzed by molybdenum-sulfur cluster complexes has been elucidated through a combination of experiments and DFT calculations. The computations support a sulfur-centered mechanism where the reaction begins with the Si-H bond activation at a bridging sulfur atom. This occurs via a concerted and asynchronous transition state involving a methanol (B129727) molecule, which is the rate-determining step.

Interactive Table 2: Calculated Activation Barriers for this compound Reactions

ReactionCatalystRate-Limiting StepCalculated Barrier (ΔG‡)Computational Method
Oxidation to SilanolCytochrome P450Hydrogen Atom Transfer18.1 kcal·mol⁻¹DFT
Dehydrogenative CouplingMolecular Cobalt CatalystHydrogen Transfer23.5 kcal·mol⁻¹DFT
MethanolysisMo₃S₄ ClusterSi-H Bond ActivationSupported by DFTDFT

Note: This table summarizes computationally determined activation barriers for different reactions involving this compound.

Theoretical calculations are highly effective in dissecting how electronic and steric effects of substituents influence molecular reactivity. Studies on aryldimethylsilanes and related systems have used computational methods to quantify these effects.

In a study of the gas-phase acidities of various meta- and para-substituted aryldimethylsilanes, the experimental results were supported by ab initio calculations. The calculations helped to demonstrate that the stability of the resulting silyl anions is less sensitive to the polar effects of substituents compared to corresponding carbon-based anions. Crucially, the calculations supported the experimental finding that even a strong π-electron-accepting group like p-nitro conforms to a correlation based on the standard substituent constant (σ°), indicating that π-delocalization is not a significant stabilizing factor for the silyl anion, unlike in benzyl (B1604629) anions.

Computational studies have also been used to understand how substituents on a catalyst can influence reactions of this compound. For instance, in the hydrosilylation of benzophenone (B1666685) catalyzed by phosphirenium ions, DFT calculations showed that electron-withdrawing substituents on the catalyst promote the desired catalytic cycle over off-cycle side reactions. These computational findings rationalized the experimental observations. Similarly, computational studies on rhenium-catalyzed hydrosilylation suggest that bulky substituents on the ligand can increase the reaction rate by stabilizing charge buildup in the transition state.

A critical aspect of computational chemistry is the validation of theoretical models against experimental reality. For this compound, several studies have demonstrated a strong correlation between computed data and laboratory measurements.

Fragmentation Patterns: As mentioned previously, ab initio and DFT calculations of the fragmentation of the this compound molecular ion show good agreement with experimentally determined mass spectra, validating the proposed fragmentation mechanisms.

Reaction Kinetics: In the study of the NHC-catalyzed reduction of CO₂, the proposed three-step cascade reaction mechanism was reinforced by the agreement between experimental observations and DFT calculations. The calculated reaction pathway was consistent with kinetic experiments. Likewise, in the methanolysis of this compound catalyzed by Mo₃S₄ clusters, the calculated free energy barriers for different cluster catalysts correctly predicted the experimentally observed order of catalytic activity.

NMR Spectroscopy: The assignment of signals in the ²⁹Si NMR spectra from the copolymerization of tetraethoxysilane and dimethyl(diethoxy)silane was aided by ab initio calculations of the chemical shifts. A good agreement between the calculated and experimental chemical shifts was noted, allowing for a more confident interpretation of the complex spectra.

These examples underscore the synergistic relationship between computation and experiment, where theoretical calculations provide a mechanistic framework to interpret experimental data, and experiments, in turn, provide the crucial benchmark for refining and validating theoretical methods.

Environmental and Safety Considerations in Research

Safe Handling and Laboratory Practices

Dimethylphenylsilane is a flammable liquid and vapor that requires careful handling in a laboratory setting. It is classified as a flammable liquid, and its vapors can form explosive mixtures with air, which may travel to an ignition source and flash back. Therefore, it is crucial to keep it away from open flames, hot surfaces, sparks, and other sources of ignition. The use of non-sparking tools and explosion-proof equipment is a necessary precaution.

Proper personal protective equipment (PPE) is mandatory when working with this compound. This includes safety glasses or goggles meeting approved standards (e.g., OSHA 29 CFR 1910.133 or EU EN166), gloves, and protective clothing to prevent skin contact. In situations where exposure limits may be exceeded or irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Adequate ventilation is essential, and work should be conducted in a well-ventilated area, such as a fume hood, especially in confined spaces. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.

Storage of this compound should be in tightly closed containers in a dry, cool, and well-ventilated place, specifically in a designated flammables area. The compound is moisture-sensitive and incompatible with strong oxidizing agents and strong acids.

In case of a spill, all ignition sources must be removed. The spill should be soaked up with an inert absorbent material and placed in suitable, closed containers for disposal.

Good industrial hygiene practices, such as washing hands thoroughly after handling and avoiding ingestion and inhalation, are fundamental to safe laboratory operations involving this compound.

Table 1: Key Safety and Handling Information for this compound

Hazard Classification Handling Precautions Personal Protective Equipment (PPE) Storage Requirements
Flammable liquid and vapor Keep away from heat, sparks, and open flames. Use non-sparking tools. Safety goggles/glasses, gloves, protective clothing. Tightly closed containers in a dry, cool, well-ventilated area.
Causes serious eye irritation Avoid contact with eyes, skin, and clothing. Respirator if exposure limits are exceeded. Store in a designated flammables area.

Environmental Fate and Degradation

This compound is insoluble in water and is noted to be moisture-sensitive. The Si-H bond within the molecule is susceptible to hydrolysis. The stability of silyl (B83357) groups towards hydrolysis is influenced by steric and electronic factors. Generally, the stability to acidic hydrolysis increases with the steric bulk of the substituents on the silicon atom. In the presence of water, particularly with catalytic amounts of acid or base, the Si-H bond can be cleaved to form a silanol (B1196071) (dimethylphenylsilanol) and hydrogen gas. While specific quantitative data on the hydrolysis rate of this compound under various environmental conditions is not extensively detailed in the provided results, the general reactivity of hydrosilanes suggests that it will undergo hydrolysis. This reaction is a key step in the environmental degradation pathway of such compounds.

Organosilicon compounds, including silanes, are considered anthropogenic, as the organosilicon linkage is not found in nature. While some studies have suggested the possibility of microbial degradation of certain organosilanes, the primary degradation pathways in the environment are considered to be abiotic.

For organosilanes, oxidation is a significant degradation process. In the atmosphere, these compounds can react with hydroxyl radicals, leading to their decomposition. The oxidation of this compound can lead to the formation of dimethylphenylsilanol (B1584577). Some research has explored the catalytic oxidation of this compound using various catalysts and oxidants like hydrogen peroxide, which results in the formation of dimethylphenylsilanol.

Hydrolytic Stability

Sustainable Chemistry Practices in this compound Research

The principles of green chemistry are increasingly being applied to research involving this compound, focusing on developing more environmentally friendly and efficient chemical processes.

A significant focus in sustainable chemistry is the replacement of volatile organic compounds (VOCs) with greener solvents. In reactions involving this compound, such as hydrosilylation, researchers have explored the use of alternative reaction media. Ionic liquids (ILs) have been investigated as solvents that can dissolve the catalyst, creating a biphasic system where the products are immiscible, allowing for easy separation and recycling of the catalyst. Specific imidazolium (B1220033) and pyridinium-based ionic liquids have been found suitable for this purpose.

Another approach involves using "greener" and cheaper solvents like ethylene (B1197577) glycol in heterophase hydrosilylation reactions, which allows for high efficiency and catalyst recycling under mild, aerobic conditions. Furthermore, solvent-free (solventless) reaction conditions represent an ideal green chemistry approach, and some catalytic systems have been developed to facilitate reactions like the dehydrogenative coupling of this compound without the need for a solvent. Research has also demonstrated the use of water as a solvent for certain transformations, which is considered an environmentally benign medium.

Catalyst recovery and reuse are central to sustainable chemical synthesis, as they reduce waste and the need for often expensive and precious metal catalysts. In the context of this compound chemistry, particularly in hydrosilylation reactions, significant effort has been dedicated to developing systems that allow for catalyst recycling.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a straightforward method for recovery, typically by simple filtration. Examples include:

Supported Catalysts: Platinum catalysts supported on materials like silica, metal-organic frameworks (MOFs), or reduced graphene oxide (rGO) have been developed for hydrosilylation and oxidation reactions involving this compound. These solid catalysts can be filtered from the reaction mixture and reused for multiple cycles with minimal loss of activity. For instance, a silica-supported Karstedt-type catalyst was reused five times without significant loss of activity. Similarly, gold nanoparticles on a magnetic support (Au/CoFe2O4) used for the oxidation of this compound showed no significant performance loss after 10 cycles.

Thermomorphic Systems: This method utilizes catalysts that are soluble at higher reaction temperatures but precipitate out upon cooling, allowing for easy separation. This has been applied to platinum-catalyzed hydrosilylation of alkynes with this compound.

Biphasic Systems with Ionic Liquids: As mentioned in the previous section, dissolving the catalyst in an ionic liquid that is immiscible with the reactants and products allows for the catalyst to be retained in the IL phase and reused for subsequent reactions.

These strategies contribute to making chemical processes involving this compound more atom-economical and environmentally sustainable.

Table 2: Compound Names Mentioned in the Article

Compound Name
(b-Phenyl-ethyl)-dimethylphenyl-silan
1,3-diphenyltetramethyldisiloxane
2-aminoimidazoles
4-aminophenol
4-nitrophenol
Acetophenone
Alkenes
Alkoxysilanes
Alkyl methacrylates
Allylepoxypropylether
Aminosilanes
Anisole
Benzyl-dimethyl-phenyl-silane
Carbon dioxide
Carbon monoxide
Chlorothis compound
Chloroplatinic acid
Chlorosilanes
Chlorotrimethylsilane
Diethylsilane
Dimethylphenylethoxysilane
This compound
Dimethylphenylsilanol
Dimethylsilandiol
Diphenylsilane
Disiloxane (B77578)
Ethanol (B145695)
Ethoxythis compound
Ethylene glycol
Halosilanes
Heptamethyltrisiloxane
Hexane
Hydrosilanes
Isopropyl alcohol
Karstedt's catalyst
Methyldiethoxysilane
N-halosuccinimides
N-methylmorpholine
n-heptane
Octyldimethylphenylsiloxane
Phenylacetylene
Phenyldimethylchlorosilane
Phenyldimethylsilane
Phenylsilane (B129415)
Phenyltrimethylsilane
Polydimethylsiloxane (PDMS)
Polyorganosiloxanes
Silanols
Silicon dioxide
Silicone
Silyl ether
Silyl ketene (B1206846) acetal
Speier's catalyst
Styrene (B11656)
Tetrachlorosilane
Tetrahydrofuran (B95107)
Triethylsilane
Triphenylsilane
Vinyldimethylchlorosilane
Vinylthis compound
Vinylsiloxane
Vinyltriethoxysilane
Water

Conclusion and Future Research Directions

Summary of Key Research Findings on Dimethylphenylsilane

This compound has been established as a highly versatile and reactive organosilicon compound with significant utility across various scientific domains. Research has consistently highlighted its role as a crucial intermediate in the synthesis of silicone polymers, which are fundamental to the production of materials such as sealants, adhesives, and coatings. Its molecular structure, featuring both dimethyl and phenyl groups attached to a silicon atom, imparts unique reactivity and compatibility with a wide range of materials.

Key findings demonstrate its efficacy as a reagent for surface modification, where it is used to enhance properties like hydrophobicity and chemical resistance on various substrates, a valuable attribute in the electronics and automotive sectors. In the field of organic synthesis, this compound is recognized as an effective reducing agent and a key participant in hydrosilylation reactions, enabling the formation of carbon-silicon bonds.

Furthermore, extensive research has been conducted on the catalytic oxidation of this compound to produce dimethylphenylsilanol (B1584577), often employing advanced nanoparticle-based catalysts. Mechanistic studies have been a focal point, with investigations into its methanolysis and coupling reactions providing deeper insights into the behavior of the Si-H bond. These fundamental studies have solidified its position as a model substrate for exploring the reactivity and properties of silanes.

Unexplored Avenues and Research Gaps

Despite the breadth of existing research, several avenues concerning this compound remain underexplored. A significant gap exists in the full mechanistic understanding of its various catalytic transformations. While numerous catalysts have been developed for its hydrosilylation and oxidation, the precise nature of the active catalytic species and the turnover-limiting steps are not always fully elucidated, presenting an ongoing challenge for detailed kinetic and computational studies.

The development of more sustainable and efficient catalytic systems represents a continuous research need. While gold, platinum, and other noble metal catalysts have shown high activity, future work could focus on catalysts based on more earth-abundant elements without compromising performance. The long-term stability and reusability of these catalysts, especially in industrial-scale processes, also warrant more in-depth investigation.

Additionally, the full synthetic potential of this compound in complex molecule synthesis is yet to be realized. Its application in sophisticated tandem reactions or cascade cyclizations, for instance, has been demonstrated but not extensively explored. There is a research gap in understanding the degradation pathways and long-term performance of materials synthesized using this compound, particularly under harsh environmental or operational conditions.

Potential for Novel Applications and Materials Development

The unique properties of this compound present considerable potential for the creation of novel applications and advanced materials. Its role as a precursor can be leveraged to develop next-generation silicone polymers with precisely tailored thermal, mechanical, and electrical properties. There is significant potential in the field of inorganic-organic hybrid materials, where this compound can act as a coupling agent or a building block to create materials with tunable characteristics suitable for specialized applications.

In materials science, its use in surface functionalization could be extended to create "smart" surfaces with responsive or adaptive properties. In nanotechnology, it can be used to modify the surface of nanoparticles, creating stable and functional nanocomposites for catalysis or biomedical applications. The development of advanced dielectric films and encapsulants for next-generation microelectronics is another promising area, building on its excellent electrical insulating properties. Furthermore, its potential use in drug delivery systems, where its chemical properties could enhance the solubility and bioavailability of pharmaceuticals, is an exciting, albeit less explored, frontier.

Interdisciplinary Research Opportunities

The study and application of this compound are inherently interdisciplinary, offering numerous opportunities for collaboration across different scientific fields.

Chemistry and Materials Science: Collaborative efforts can focus on designing and synthesizing novel polymers and hybrid materials. Chemists can develop new synthetic routes utilizing this compound, while materials scientists can characterize the resulting materials and explore their applications in coatings, electronics, and composites.

Catalysis and Nanoscience: The development of highly efficient and selective nanocatalysts for reactions involving this compound is a rich area for interdisciplinary work. This involves synthetic chemists creating the catalysts, nanoscientists characterizing their structure and properties, and chemical engineers optimizing reaction conditions.

Physics and Electronics Engineering: Physicists and electronics engineers can collaborate with chemists to develop high-performance materials for electronic and optoelectronic devices. This includes creating new dielectric materials and encapsulants and exploring the potential of silicon-containing molecules in molecular logic gates and sensors.

Pharmaceutical and Biomedical Science: The potential of silane-based compounds in drug delivery systems opens up avenues for collaboration between organic chemists and pharmaceutical scientists to design, synthesize, and test new biocompatible delivery vehicles.

Process Engineering and Green Chemistry: There is a significant opportunity for chemical engineers and green chemists to develop more sustainable, scalable, and cost-effective industrial processes for both the synthesis of this compound and its use in manufacturing, such as in photoactivated curing processes.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H12Si
Molecular Weight 136.27 g/mol
Appearance Clear colorless liquid
Density 0.889 g/mL at 25 °C
Boiling Point 157-159 °C
Refractive Index 1.497 (at 20 °C)
Solubility Insoluble in water; Soluble in common organic solvents (e.g., chloroform, benzene (B151609), THF)

Q & A

Q. Table 1. Normalized Rate Constants for this compound Alcoholysis

Catalyst Systemk (h<sup>−1</sup>·L·mol<sup>−1</sup>·nm<sup>−2</sup>)r (h<sup>−1</sup>)tind (h)Reference
Au NPs/s-SEDiPA(w)0.150.081.2
Au NPs/as-SEDiPA(w)0.180.120.9
Cu3(BTC)20.10N/AN/A

Q. Table 2. Key Analytical Techniques for this compound Studies

TechniqueApplicationCritical ParametersReference
<sup>29</sup>Si NMRMonitor Si–H bond conversionδ 4–5 ppm (Si–H), 15–25 ppm (Si–O)
GC-MSQuantify disiloxane byproductsRetention time: 8.2 min (disiloxane)
FT-IRTrack Si–H stretching vibrations2100–2200 cm<sup>−1</sup>

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylphenylsilane
Reactant of Route 2
Dimethylphenylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.